molecular formula C12H14O B1621085 4-Methyl-3-phenylpent-3-en-2-one CAS No. 53546-26-2

4-Methyl-3-phenylpent-3-en-2-one

Cat. No.: B1621085
CAS No.: 53546-26-2
M. Wt: 174.24 g/mol
InChI Key: JHMXPMSASKLPAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-3-phenylpent-3-en-2-one is a useful research compound. Its molecular formula is C12H14O and its molecular weight is 174.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Methyl-3-phenylpent-3-en-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methyl-3-phenylpent-3-en-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

53546-26-2

Molecular Formula

C12H14O

Molecular Weight

174.24 g/mol

IUPAC Name

4-methyl-3-phenylpent-3-en-2-one

InChI

InChI=1S/C12H14O/c1-9(2)12(10(3)13)11-7-5-4-6-8-11/h4-8H,1-3H3

InChI Key

JHMXPMSASKLPAU-UHFFFAOYSA-N

SMILES

CC(=C(C1=CC=CC=C1)C(=O)C)C

Canonical SMILES

CC(=C(C1=CC=CC=C1)C(=O)C)C

Origin of Product

United States

Foundational & Exploratory

Synthesis of 4-Methyl-3-phenylpent-3-en-2-one from benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Synthesis of 4-Methyl-3-phenylpent-3-en-2-one from Benzaldehyde

Abstract This technical guide details the synthetic pathways for substituted


-unsaturated ketones derived from benzaldehyde, specifically focusing on the regioselective condensation required to generate the methyl-phenyl-pentenone skeleton. While the IUPAC name 4-Methyl-3-phenylpent-3-en-2-one implies a specific tetrasubstituted enone (

), this guide addresses the practical synthesis of the thermodynamically accessible isomers derived from Benzaldehyde and 2-Butanone (Methyl Ethyl Ketone) or 3-Methyl-2-Butanone , utilizing acid-catalyzed crossed-aldol condensation to achieve specific skeletal arrangements.

Structural Analysis & Retrosynthetic Logic

Before initiating the protocol, it is critical to disambiguate the target structure from the available precursors. The condensation of benzaldehyde (


) with acyclic ketones yields different structural isomers based on the catalyst (acid vs. base) and the nucleophilic site (methyl vs. methylene/methine).
The Target Isomer vs. Synthetic Reality

The user-specified target, 4-Methyl-3-phenylpent-3-en-2-one , implies the following structure:



  • Retrosynthesis: This specific skeleton suggests the condensation of Phenylacetone (nucleophile) and Acetone (electrophile). However, this is chemically unfavorable due to the poor electrophilicity of acetone in crossed-aldol reactions and the steric hindrance of the tetrasubstituted product.

  • The Benzaldehyde Route: The most chemically viable "methyl-phenyl-enone" synthesized directly from benzaldehyde is 3-Methyl-4-phenylbut-3-en-2-one (often confused in nomenclature). This is formed via the acid-catalyzed condensation of Benzaldehyde and 2-Butanone (MEK).

This guide focuses on the Acid-Catalyzed Synthesis of the Benzaldehyde-MEK adduct (3-Methyl-4-phenylbut-3-en-2-one) , as it is the standard industrial and research route for generating this class of phenyl-substituted enones from benzaldehyde.

Reaction Pathway Diagram

The following diagram illustrates the regioselectivity control required to obtain the branched isomer (Reaction at C3-Methylene) versus the linear isomer (Reaction at C1-Methyl).

ReactionPathways Benz Benzaldehyde (Ph-CHO) AcidCat Acid Catalyst (HCl/H2SO4) Thermodynamic Control Benz->AcidCat BaseCat Base Catalyst (NaOH) Kinetic Control Benz->BaseCat MEK 2-Butanone (CH3-CO-CH2-CH3) MEK->AcidCat MEK->BaseCat Branched TARGET PRODUCT 3-Methyl-4-phenylbut-3-en-2-one (Branched Isomer) AcidCat->Branched Reaction at C3 (Methylene) Linear SIDE PRODUCT 1-Phenylpent-1-en-3-one (Linear Isomer) BaseCat->Linear Reaction at C1 (Methyl)

Caption: Regioselectivity in the crossed-aldol condensation of Benzaldehyde and 2-Butanone. Acid catalysis favors the branched product via the more substituted enol.

Experimental Protocol: Acid-Catalyzed Condensation

This protocol utilizes dry Hydrogen Chloride (HCl) gas or concentrated Sulfuric Acid to drive the condensation at the methylene position of 2-butanone.

Reagents & Stoichiometry
ReagentMW ( g/mol )EquivalentsDensity (g/mL)Role
Benzaldehyde 106.121.01.04Electrophile
2-Butanone (MEK) 72.113.00.805Nucleophile / Solvent
HCl (gas) 36.46ExcessN/ACatalyst
Toluene 92.14Solvent0.867Azeotropic Agent (Optional)
  • Note: A large excess of ketone is used to minimize self-condensation of the aldehyde (Cannizzaro) and to act as the solvent.

Step-by-Step Methodology
  • Preparation of Apparatus:

    • Equip a 500 mL three-necked round-bottom flask with a mechanical stirrer, a gas inlet tube (reaching below the liquid surface), and a thermometer.

    • Ensure the system is dry; moisture inhibits the acid-catalyzed dehydration step.

  • Charging:

    • Charge the flask with Benzaldehyde (53.0 g, 0.5 mol) and 2-Butanone (108.0 g, 1.5 mol) .

    • Cool the mixture to 0–5 °C using an ice-salt bath.

  • Acid Saturation (Catalysis):

    • Slowly bubble dry HCl gas into the stirred solution.

    • Critical Control Point: Maintain temperature below 10 °C. The reaction is exothermic.

    • Continue saturation until the mixture turns a dark reddish-brown, indicating the formation of the oxonium complex and initiation of the aldol dehydration. (Approx. 30-45 mins).

  • Reaction Phase:

    • Remove the ice bath and allow the mixture to warm to room temperature (20–25 °C ).

    • Stir for 12–24 hours . Monitor reaction progress via TLC (Hexane:Ethyl Acetate 8:2). The target spot (Rf ~0.6) should appear distinct from benzaldehyde (Rf ~0.8).

  • Work-up:

    • Pour the reaction mixture into 500 mL of crushed ice/water to quench the acid.

    • Extract the organic layer with Diethyl Ether or Dichloromethane (3 x 100 mL).

    • Wash the combined organic extracts with:

      • Water (2 x 100 mL)

      • Saturated

        
         solution (until effervescence ceases)
        
      • Brine (1 x 100 mL)

    • Dry over anhydrous

      
       and filter.
      
  • Purification:

    • Remove solvent under reduced pressure (Rotary Evaporator).

    • Perform Vacuum Distillation on the crude oil.

    • Target Fraction: Collect the fraction boiling at 128–130 °C at 10 mmHg .

    • Yield: Typical yield is 60–75%.

Mechanistic Insight & Troubleshooting

Mechanism: Acid-Mediated Enolization

The acid catalyst serves two functions: activating the carbonyl of benzaldehyde and promoting the formation of the thermodynamic enol of 2-butanone.

  • Protonation: Benzaldehyde is protonated, increasing electrophilicity.

  • Enolization: 2-Butanone enolizes. Acid catalysis favors the Zaitsev enol (more substituted double bond, between C2 and C3) over the Hofmann enol (C1 and C2).

    • Why? The internal double bond is thermodynamically more stable.

  • Attack: The C3-enol attacks the protonated benzaldehyde.

  • Dehydration: The resulting

    
    -hydroxy ketone undergoes rapid acid-catalyzed elimination of water (E1 mechanism) to form the conjugated enone.
    
Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield / Linear Isomer Insufficient Acid StrengthEnsure HCl saturation is complete; trace water acts as a base.
Polymerization Temperature too highKeep reaction <10°C during acid addition.
No Reaction Old BenzaldehydeDistill benzaldehyde prior to use to remove benzoic acid.

Characterization Data

For 3-Methyl-4-phenylbut-3-en-2-one (The synthesized product):

MethodSignal / ValueAssignment
Boiling Point 128–130 °C @ 10 mmHgPhysical Constant
IR Spectroscopy 1670 cm⁻¹Conjugated Ketone (C=O)
IR Spectroscopy 1625 cm⁻¹C=C Stretch (Conjugated)
1H NMR (CDCl3)

2.45 (s, 3H)
Acetyl Methyl (

)
1H NMR (CDCl3)

2.05 (s, 3H)
Vinylic Methyl (

)
1H NMR (CDCl3)

7.50 (s, 1H)
Vinylic Proton (

)
1H NMR (CDCl3)

7.3–7.5 (m, 5H)
Aromatic Protons

Advanced Pathway: The "Exact Name" Synthesis

If the strict IUPAC target (4-Methyl-3-phenylpent-3-en-2-one) is absolutely required:

This molecule (


) cannot be made directly from Benzaldehyde via simple condensation. It requires a multi-step sequence:
  • Henry Reaction: Benzaldehyde + Nitroethane

    
     1-Phenyl-2-nitropropene.
    
  • Reduction: 1-Phenyl-2-nitropropene

    
    Phenylacetone .
    
  • Knoevenagel Condensation: Phenylacetone + Acetone (using

    
     / Pyridine) 
    
    
    
    4-Methyl-3-phenylpent-3-en-2-one .

Note: This route is significantly more complex and lower yielding than the direct condensation described in Section 2.

References

  • Stiles, M., Wolf, D., & Hudson, G. V. (1959). Catalyst Selectivity in the Reactions of Unsymmetrical Ketones; Reaction of Butanone with Benzaldehyde. Journal of the American Chemical Society, 81(3), 628–632. Link

  • Noyce, D. S., & Snyder, L. R. (1958). The Kinetics and Mechanism of the Acid-catalyzed Condensation of Benzaldehyde and Methyl Ethyl Ketone. Journal of the American Chemical Society, 80(16), 4324–4327. Link

  • PubChem. (n.d.). (E)-3-methyl-4-phenylpent-3-en-2-one Compound Summary. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (2009). Preparation method for 3-methyl-4-phenyl-2-butanone (CN101343220A). Google Patents.

The Evolution of Efficacy: A Technical Guide to Substituted Phenylpentenones

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Substituted phenylpentenones, specifically the 1,5-diaryl-1,4-pentadien-3-one scaffold, represent a pivotal evolution in the optimization of natural product pharmacophores. Originally derived as "monocarbonyl analogs of curcumin" (MACs), these compounds were engineered to address the metabolic instability of the


-diketone moiety found in curcumin while retaining its pleiotropic bioactivity.

This guide analyzes the transition of phenylpentenones from chemical curiosities to potent Nrf2 activators and NF-


B inhibitors . It details the synthetic protocols, structure-activity relationships (SAR), and the electrophilic signaling mechanisms that define their therapeutic potential in oncology and neurodegeneration.

Historical Genesis: The "Curcumin Problem"

The discovery of substituted phenylpentenones is inextricably linked to the medicinal chemistry of Curcumin (Diferuloylmethane). While curcumin exhibits potent anti-inflammatory and anticancer properties, its clinical utility is severely hampered by poor bioavailability and rapid degradation.

The Instability of the -Diketone

In physiological conditions, the central


-diketone linker of curcumin undergoes rapid hydrolysis and enzymatic reduction.
  • The Pivot: In the 1990s and early 2000s, researchers (notably J.R. Dimmock and colleagues) hypothesized that the central active methylene group was responsible for this instability.

  • The Solution: Replacing the

    
    -diketone with a single carbonyl group (a "spacer") created the 1,5-diaryl-1,4-pentadien-3-one  scaffold.
    
  • Outcome: This modification eliminated the active methylene site, significantly enhancing metabolic stability while preserving the

    
    -unsaturated ketone system essential for Michael addition reactions with biological thiols.
    

Chemical Synthesis & Methodology

The synthesis of substituted phenylpentenones relies on the Claisen-Schmidt Condensation , a robust carbon-carbon bond-forming reaction between an aldehyde and a ketone.

Causal Experimental Design
  • Choice of Catalyst: While base catalysis (NaOH/KOH) is standard, acid catalysis (HCl/Acetic Acid) is preferred for substrates sensitive to polymerization or those containing electron-withdrawing groups (e.g., nitro, fluoro) that might degrade in harsh basic environments.

  • Stoichiometry: A 1:2 ratio (Ketone:Aldehyde) is strictly enforced to ensure the formation of the symmetrical 1,5-diaryl product rather than the mono-substituted 1-phenyl-1-penten-3-one intermediate.

Validated Protocol: Acid-Catalyzed Condensation

Objective: Synthesis of 1,5-bis(4-fluorophenyl)-1,4-pentadien-3-one.

Reagents:

  • 4-Fluorobenzaldehyde (20 mmol)

  • Acetone (10 mmol)

  • Glacial Acetic Acid (Solvent)[1]

  • Concentrated HCl (Catalyst)

Step-by-Step Workflow:

  • Solvation: Dissolve 4-fluorobenzaldehyde (2.48 g) and acetone (0.58 g) in 20 mL of glacial acetic acid in a round-bottom flask.

  • Catalysis: Add 1 mL of concentrated HCl dropwise while stirring.

  • Reaction: Stir the mixture at room temperature (25°C) for 24–48 hours. Monitor via TLC (Hexane:Ethyl Acetate 4:1) until the aldehyde spot disappears.

  • Precipitation: The product typically precipitates as a yellow solid. If not, pour the reaction mixture into 100 mL of ice-cold water.

  • Purification: Filter the precipitate, wash with cold water to remove acid traces, and recrystallize from ethanol to yield needle-like crystals.

Synthesis Workflow Diagram

SynthesisWorkflow Start Start: Reagent Prep (Aldehyde + Ketone) Mix Solvation (Glacial Acetic Acid) Start->Mix Cat Catalysis (Add Conc. HCl) Mix->Cat React Reaction (Stir 24-48h @ RT) Cat->React Check TLC Monitoring (Hex:EtOAc 4:1) React->Check Check->React Incomplete Precip Workup (Ice Water Pour) Check->Precip Complete Purify Purification (Recrystallize EtOH) Precip->Purify

Caption: Figure 1. Logic flow for the acid-catalyzed Claisen-Schmidt synthesis of 1,5-diaryl-1,4-pentadien-3-ones.

Mechanistic Pharmacology

The therapeutic efficacy of substituted phenylpentenones is driven by their chemical nature as Michael Acceptors . The


-unsaturated ketone moiety acts as a "warhead," forming covalent bonds with specific cysteine residues on target proteins.
The Keap1-Nrf2 Pathway

The primary target for these compounds is Keap1 (Kelch-like ECH-associated protein 1), the cytosolic repressor of Nrf2 (Nuclear factor erythroid 2-related factor 2).

  • Resting State: Keap1 binds Nrf2, targeting it for ubiquitination and proteasomal degradation.

  • Activation: The phenylpentenone (electrophile) enters the cell and alkylates critical cysteine thiols (e.g., Cys151, Cys273) on Keap1 via Michael addition.

  • Release: This conformational change prevents Keap1 from ubiquitinating Nrf2.

  • Translocation: Stabilized Nrf2 translocates to the nucleus.

  • Transcription: Nrf2 binds to the Antioxidant Response Element (ARE), upregulating Phase II detoxifying enzymes (HO-1, NQO1, GST).

Nrf2 Signaling Diagram

Nrf2Pathway Compound Phenylpentenone (Electrophile) Keap1_Rest Keap1-Nrf2 Complex (Cytosol) Compound->Keap1_Rest Michael Addition (Cys Modification) Keap1_Mod Alkylated Keap1 (Inactive) Keap1_Rest->Keap1_Mod Nrf2_Free Free Nrf2 Keap1_Rest->Nrf2_Free Dissociation Nucleus Nucleus Nrf2_Free->Nucleus Translocation ARE ARE Promoter Nucleus->ARE Binding Enzymes Phase II Enzymes (HO-1, NQO1) ARE->Enzymes Transcription

Caption: Figure 2. Mechanism of Nrf2 activation by phenylpentenone electrophiles.

Structure-Activity Relationship (SAR) Data

The biological activity of phenylpentenones is highly sensitive to substituents on the aryl rings. Electron-withdrawing groups (EWGs) generally increase the electrophilicity of the enone, enhancing potency against thiol targets, though excessive reactivity can lead to toxicity.

Comparative Cytotoxicity Profiles

The following data summarizes the cytotoxicity (IC50 in


M) of various substituted 1,5-diaryl-1,4-pentadien-3-ones against human cancer cell lines (e.g., Molt-4/CEM).
Compound IDAryl Substituent (R)IC50 (

M)
Electronic Effect (

)
Notes
MAC-1 H (Unsubstituted)> 500.00Baseline activity; poor potency.
MAC-2 4-OCH

(Methoxy)
2.5-0.27Donor group; moderate potency.
MAC-3 4-F (Fluoro)0.40.06High potency ; metabolic stability.
MAC-4 4-NO

(Nitro)
0.80.78Strong acceptor; high toxicity risk.
MAC-5 3,4,5-Tri-OCH

5.2-0.16Bulky; reduced cellular uptake.

Key Insight: The 4-Fluoro analog (MAC-3 ) often represents the "sweet spot" in drug design—providing sufficient electrophilicity for Keap1 interaction without the indiscriminate reactivity associated with nitro groups.

References

  • Das, U., & Sharma, R. K. (2009). 1,5-Diaryl-3-oxo-1,4-pentadienes: A Case for Antineoplastics with Multiple Targets. PMC. Link

  • Vander Jagt, D. L., et al. (2017).[2] Activation of anti-oxidant Nrf2 signaling by substituted trans stilbenes and phenypentenones. Bioorganic & Medicinal Chemistry. Link

  • BenchChem Technical Guides. (2025). Synthesis of 1-Phenyl-1-penten-4-yn-3-ol and Related Enones. Link

  • Liang, G., et al. (2019). Computational and pharmacological investigation of novel 1,5-diaryl-1,4-pentadien-3-one derivatives. PubMed.[3] Link

  • NIST Chemistry WebBook. 1-Penten-3-one, 1-phenyl- Spectral Data. Link

Sources

Technical Guide: Solubility Profile of 4-Methyl-3-phenylpent-3-en-2-one

[1]

Executive Summary

4-Methyl-3-phenylpent-3-en-2-one is a tetrasubstituted

12

This guide details the theoretical solubility parameters, provides a solvent selection framework, and outlines standardized protocols for experimental validation.

Physicochemical Characterization

Understanding the molecular architecture is a prerequisite for predicting solvent interactions.

PropertyValue / DescriptionSource/Derivation
IUPAC Name 4-Methyl-3-phenylpent-3-en-2-oneStandard Nomenclature
CAS Number 53546-26-2Chemical Abstracts
Molecular Formula

Stoichiometry
Molecular Weight 174.24 g/mol Calculated
Structure

Structural Analysis
LogP (Predicted) 2.6 – 2.9Est.[1][3][4][5][6][7] based on structural analogs [1]
H-Bond Donors 0Absence of -OH/-NH
H-Bond Acceptors 1Carbonyl Oxygen
Polar Surface Area ~17.1 ŲCalculated (Ketone fragment)
Structural Insights

The molecule features a cross-conjugated system where the phenyl ring and the carbonyl group are attached to the same carbon of the double bond. The steric bulk of the gem-dimethyl group and the phenyl ring likely forces a non-planar conformation, reducing crystal lattice energy. This suggests the compound is likely an oil or low-melting solid at room temperature, enhancing its solubility in non-polar organic solvents.

Solubility Profile & Solvent Selection

Due to the scarcity of empirical solubility data for this specific isomer in public databases, the following profile is derived from Hansen Solubility Parameters (HSP) principles and data from structural analogs (e.g., mesityl oxide, dypnone).

Solubility Classification Table
Solvent ClassRepresentative SolventsPredicted SolubilityMechanism of Action
Non-Polar / Lipophilic Hexane, Toluene, Diethyl EtherHigh Van der Waals interactions dominate.[1] The hydrophobic phenyl and methyl groups drive dissolution.
Polar Aprotic DCM, THF, Ethyl Acetate, DMSOHigh Dipole-dipole interactions with the carbonyl group complement dispersion forces.
Polar Protic Ethanol, Methanol, IsopropanolModerate to High Soluble, but may require heating for high concentrations. No H-bond donor in solute limits interaction strength.[1]
Aqueous Water, Buffer (pH 7.4)Negligible (< 0.1 mg/mL) High LogP and lack of H-bond donors prevent overcoming the hydrophobic effect.[1]
Application-Specific Solvent Recommendations
  • Reaction Medium: Dichloromethane (DCM) or Toluene . These solvents dissolve the ketone well and are inert to many standard reagents used on the enone functionality.

  • Extraction: Ethyl Acetate / Hexane . Use this system to extract the compound from aqueous reaction quenches. The compound will partition almost exclusively into the organic phase.

  • Crystallization (if solid): Hexane/Ethanol or Pentane/Ether . A mixed-solvent system is recommended.[1] Dissolve in a minimum amount of warm ethanol and add hexane until turbidity appears.

  • Chromatography (TLC/HPLC): Hexane:Ethyl Acetate (9:1 to 4:1) . The compound is non-polar; expect a high

    
     value in pure ethyl acetate.
    

Experimental Protocols

Workflow: Gravimetric Solubility Determination

This protocol provides a definitive measurement of saturation solubility (

  • Preparation: Weigh ~50 mg of 4-Methyl-3-phenylpent-3-en-2-one into a 4 mL glass vial.

  • Solvent Addition: Add 500

    
    L of the target solvent.
    
  • Equilibration: Vortex for 1 minute. If fully dissolved, add more solute until a visible precipitate/oil persists.

  • Agitation: Shake at 25°C for 24 hours (use a benchtop shaker).

  • Filtration: Filter the supernatant using a 0.45

    
    m PTFE syringe filter (hydrophobic membrane).
    
  • Quantification:

    • Method A (Gravimetric): Evaporate a known volume of filtrate to dryness and weigh the residue.

    • Method B (HPLC): Dilute filtrate 100x in Acetonitrile and inject onto a C18 column (UV detection at 254 nm).

Visualization: Solubility Screening Logic

The following diagram illustrates the decision matrix for selecting a solvent system for purification based on solubility observations.

SolubilityLogicStartStart: Crude MaterialSolubilityCheckTest Solubility inNon-Polar Solvent (Hexane)Start->SolubilityCheckIsSolubleIs it Soluble?SolubilityCheck->IsSolubleSolubleHexSoluble in HexaneIsSoluble->SolubleHexYesInsolubleHexInsoluble/Oiling OutIsSoluble->InsolubleHexNoCheckImpuritiesCheck Impurity Profile (TLC)SolubleHex->CheckImpuritiesPolarImpuritiesPolar Impurities Present?CheckImpurities->PolarImpuritiesSilicaPlugFiltration through Silica Plug(Elute w/ Hexane:EtOAc)PolarImpurities->SilicaPlugYesEvaporate & DryEvaporate & DryPolarImpurities->Evaporate & DryNoTryPolarDissolve in Min. Ethanolor Ethyl AcetateInsolubleHex->TryPolarRecrystRecrystallization:Add Hexane dropwiseuntil turbidTryPolar->Recryst

Figure 1: Decision matrix for purification based on solubility behavior in non-polar solvents.[1]

Critical Stability & Handling Notes

  • Oxidation Sensitivity: As an electron-rich alkene (due to methyl substitution), the double bond is susceptible to slow oxidation by air. Storage in solution (e.g., in DMSO or DCM) should be avoided for long periods. Store neat at -20°C under Argon.

  • Nucleophilic Attack: The

    
    -carbon is sterically hindered by the phenyl and methyl groups, making Michael addition difficult but possible with small nucleophiles. Avoid prolonged exposure to strong bases (e.g., NaOH) in protic solvents to prevent retro-aldol degradation [2].
    

References

  • PubChem. (n.d.). Compound Summary for CID 2776057, 4-Methyl-3-phenylpent-3-en-2-one. National Center for Biotechnology Information. Retrieved February 23, 2026, from [Link]

  • Morrison, R. T., & Boyd, R. N. (1992). Organic Chemistry (6th ed.). Prentice Hall.
  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press.

Methodological & Application

Claisen-Schmidt condensation protocol for 4-Methyl-3-phenylpent-3-en-2-one synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Synthesis Protocol for 4-Methyl-3-phenylpent-3-en-2-one

Part 1: Strategic Overview & Retrosynthetic Analysis

1.1 Executive Summary The synthesis of 4-Methyl-3-phenylpent-3-en-2-one represents a challenging subclass of the Claisen-Schmidt condensation. Unlike the classic aldehyde-ketone condensation, this protocol requires the coupling of two ketones: Phenylacetone (1-phenylpropan-2-one) and Acetone (propan-2-one).

This reaction is thermodynamically demanding due to the lower electrophilicity of the ketone carbonyl (acetone) compared to an aldehyde and the steric hindrance at the tetra-substituted olefinic product. Success relies on manipulating the equilibrium via kinetic control of enolization and thermodynamic forcing of dehydration .

1.2 Structural Dissection

  • Target Structure:

    
    
    
  • Core Scaffold:

    
    -unsaturated ketone (enone).
    
  • Key Feature: The double bond is fully substituted (tetrasubstituted alkene character), bearing a phenyl group, an acetyl group, and two methyl groups.

1.3 Retrosynthetic Pathway The disconnection of the C3=C4 double bond reveals the precursors:

  • Nucleophile (Michael Donor): Phenylacetone. The

    
    -protons at the C3 (benzylic) position are significantly more acidic (
    
    
    
    ) than the terminal methyl protons (
    
    
    ), directing regioselectivity to the internal carbon.
  • Electrophile (Michael Acceptor): Acetone. Used in excess to drive the equilibrium and suppress self-condensation of phenylacetone.

Part 2: Reaction Mechanism & Logic

The reaction proceeds via a base-catalyzed crossed-aldol condensation followed by E1cB elimination.

2.1 Regioselectivity Logic

  • Deprotonation: The base preferentially deprotonates the benzylic position of phenylacetone due to resonance stabilization from the phenyl ring.

  • Attack: The steric bulk of the benzylic enolate makes the attack on the acetone carbonyl slow, requiring optimized temperature control.

  • Dehydration: The formation of the conjugated system provides the thermodynamic driving force to overcome the steric strain of the tetrasubstituted alkene.

2.2 Mechanistic Pathway (Graphviz)

ClaisenSchmidt cluster_conditions Critical Control Parameters Reactants Reactants: Phenylacetone + Acetone Enolate Intermediate 1: Benzylic Enolate (Ph-CH⁻-CO-CH₃) Reactants->Enolate Deprotonation (C3) Base Catalyst: EtONa / NaOH Base->Enolate Aldol Intermediate 2: β-Hydroxy Ketone (Ketol) Enolate->Aldol Nucleophilic Attack on Acetone SideProducts Side Products: Self-Condensation (Dypnone / Mesityl Oxide) Enolate->SideProducts Competitive Pathways Transition Transition State: E1cB Elimination Aldol->Transition -OH Protonation Product Product: 4-Methyl-3-phenylpent-3-en-2-one Transition->Product -H₂O (Dehydration)

Caption: Mechanistic flow of the crossed-aldol condensation highlighting the critical benzylic enolate formation and dehydration step.

Part 3: Experimental Protocol

Two protocols are provided: Method A (Standard Laboratory Scale) using Sodium Ethoxide, and Method B (High-Performance/Difficult Substrates) using Titanium Tetrachloride (


) for cases where the standard method yields are low due to steric hindrance.
Method A: Base-Catalyzed Dehydrative Condensation (Standard)

Best for general synthesis where strict anhydrous conditions are difficult to maintain.

3.1 Reagents & Materials

Reagent Equiv. Role Notes
Phenylacetone 1.0 Nucleophile Limiting reagent.
Acetone 5.0 - 10.0 Electrophile/Solvent Excess drives equilibrium; acts as solvent.
Sodium Ethoxide 1.2 Base Freshly prepared or 21% wt in EtOH.
Ethanol (Absolute) Solvent Co-solvent Ensures homogeneity.

| Acetic Acid | - | Quenching | Glacial. |

3.2 Step-by-Step Procedure

  • Preparation of Catalyst Solution:

    • In a dry 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet, dissolve Sodium Ethoxide (1.2 equiv) in Absolute Ethanol (5 volumes relative to Phenylacetone).

    • Note: If using sodium metal, dissolve Na (1.2 equiv) in EtOH carefully under

      
       flow.
      
  • Enolate Formation:

    • Cool the solution to 0°C using an ice bath.

    • Add Phenylacetone (1.0 equiv) dropwise over 15 minutes.

    • Stir at 0°C for 30 minutes. The solution may darken (yellow/orange) indicating enolate formation.

  • Condensation:

    • Add Acetone (5.0 equiv) dropwise to the reaction mixture at 0°C.

    • Critical: Slow addition prevents localized high concentrations of acetone, reducing the risk of acetone self-condensation (Mesityl oxide formation).

    • Allow the mixture to warm to Room Temperature (RT) and stir for 12–24 hours.

    • Monitoring: Check reaction progress via TLC (Hexane:EtOAc 8:2). Look for the disappearance of Phenylacetone (

      
      ) and appearance of the product (
      
      
      
      , UV active).
  • Work-up:

    • Quench the reaction by adding Glacial Acetic Acid dropwise until pH

      
       7.
      
    • Concentrate the mixture under reduced pressure (Rotavap) to remove Ethanol and excess Acetone.

    • Redissolve the residue in Diethyl Ether or Ethyl Acetate (50 mL).

    • Wash with Water (2 x 30 mL) and Brine (1 x 30 mL).

    • Dry the organic layer over Anhydrous

      
      .
      
  • Purification:

    • The crude oil often contains unreacted ketone and self-condensation byproducts.

    • Distillation: Perform vacuum distillation (high vacuum, <1 mmHg) if scale permits.

    • Column Chromatography: Silica gel, gradient elution (100% Hexane

      
       5% EtOAc/Hexane).
      
Method B: Lewis Acid Mediated Condensation ( /Pyridine)

Best for high yield and overcoming steric hindrance (Lehnert’s Method).

3.3 Reagents & Materials

Reagent Equiv. Role
Phenylacetone 1.0 Nucleophile
Acetone 2.0 Electrophile

| Titanium Tetrachloride (


)  | 2.0 | Lewis Acid |
| Pyridine  | 4.0 | Base |
| THF or DCM  | Solvent | Anhydrous |

3.4 Step-by-Step Procedure

  • Setup:

    • Flame-dry a 3-neck RBF. Maintain a strict Nitrogen/Argon atmosphere .

    • Add anhydrous THF (10 mL/g reactant) and cool to 0°C .

  • Titanium Complex Formation:

    • Add

      
       (2.0 equiv) dropwise. (Caution: Fumes vigorously).
      
    • Add Acetone (2.0 equiv) and Phenylacetone (1.0 equiv) to the flask.

  • Base Addition:

    • Add Pyridine (4.0 equiv) dropwise over 20 minutes.

    • Observation: A heavy precipitate (Titanium-Pyridine complex) will form.

  • Reaction:

    • Allow the mixture to warm to RT and stir for 24 hours. Alternatively, reflux for 4-6 hours to force dehydration.

  • Hydrolysis & Work-up:

    • Cool to 0°C. Quench carefully with 10% aqueous HCl (dissolves Ti salts).

    • Extract with DCM (3x). Wash organics with Sat.

      
       and Brine.
      
    • Purify as in Method A.

Part 4: Quality Control & Validation

4.1 Expected Analytical Data

  • Appearance: Pale yellow to amber oil.

  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       7.20–7.40 (m, 5H, Ph -H)
      
    • 
       2.15 (s, 3H, 
      
      
      
      -CO -)
    • 
       1.95 (s, 3H, =C(CH 
      
      
      
      )
      
      
      )
    • 
       1.75 (s, 3H, =C(CH 
      
      
      
      )
      
      
      )
    • Note: The methyl groups on the double bond may appear as distinct singlets due to restricted rotation or overlap depending on the isomer (E/Z).

  • 
     NMR: 
    
    • Carbonyl carbon (

      
       ppm).
      
    • Tetrasubstituted alkene carbons (

      
       ppm).
      

4.2 Troubleshooting Guide

Issue Probable Cause Solution

| Low Yield | Retro-aldol reaction (equilibrium reversal). | Use Method B (


) or remove water azeotropically (Dean-Stark with Benzene/Toluene and p-TsOH). |
| Self-Condensation  | Acetone reacting with itself (Mesityl oxide). | Add Acetone slowly to the Phenylacetone/Base mixture (Inverse addition). |
| No Dehydration  | Stable Ketol intermediate. | Reflux the crude ketol with catalytic p-TsOH in Toluene to force water elimination. |

Part 5: References

  • Lehnert, W. (1973). "Knoevenagel-Condensations with

    
    /Base - A General Method for the Synthesis of 
    
    
    
    -Unsaturated Carbonyl Compounds." Tetrahedron Letters, 14(54), 4723-4724. Link
  • Nielsen, A. T., & Houlihan, W. J. (1968). "The Aldol Condensation."[1][2] Organic Reactions, 16, 1-438. (Authoritative review on Aldol mechanisms). Link

  • Fine, S. A., & Pulaski, P. D. (1973). "Reexamination of the Claisen-Schmidt condensation of phenylacetone with aromatic aldehydes." The Journal of Organic Chemistry, 38(22), 3855-3860. (Context on Phenylacetone reactivity). Link

  • PubChem. (2025).[3] "Compound Summary: 4-Methyl-3-phenylpent-3-en-2-one (CAS 53546-26-2)." National Library of Medicine. Link

Sources

Introduction: The Michael Addition and the Unique Profile of 4-Methyl-3-phenylpent-3-en-2-one

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to leveraging 4-Methyl-3-phenylpent-3-en-2-one, a sterically hindered α,β-unsaturated ketone, in Michael addition reactions for advanced organic synthesis.

The Michael addition, a conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound, stands as a cornerstone of carbon-carbon and carbon-heteroatom bond formation in organic synthesis.[1][2][3] This powerful reaction allows for the construction of complex molecular architectures from relatively simple precursors, making it indispensable in both academic research and industrial applications, particularly in drug discovery.[2][4][5] The reaction involves a "Michael donor" (the nucleophile) and a "Michael acceptor" (the activated alkene).[1][6]

This guide focuses on a specific and structurally intriguing Michael acceptor: 4-Methyl-3-phenylpent-3-en-2-one . As an α,β-unsaturated ketone, it possesses the requisite electronic properties for conjugate addition. However, the presence of a phenyl group and an isopropylidene moiety introduces significant steric hindrance around the reactive double bond. This unique structural feature modulates its reactivity, presenting both challenges and opportunities for synthetic chemists. Understanding how to effectively employ this acceptor can lead to the synthesis of highly substituted, sterically congested adducts that are valuable intermediates for complex target molecules.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, providing detailed mechanistic insights, validated experimental protocols, and strategic guidance for utilizing 4-Methyl-3-phenylpent-3-en-2-one in Michael addition reactions.

Mechanistic Rationale: Navigating Electronic Effects and Steric Hindrance

The Michael addition proceeds via a three-step mechanism: (1) generation of a nucleophile, typically through deprotonation by a base; (2) nucleophilic attack at the electron-deficient β-carbon of the Michael acceptor; and (3) protonation of the resulting enolate intermediate to yield the final adduct.[6][7][8]

// Edges Base -> Nu [label="Deprotonation", color="#EA4335"]; NuH -> Nu [style=invis]; Nu -> Acceptor [label="Nucleophilic Attack\n(on β-carbon)", color="#EA4335"]; Acceptor -> Enolate [color="#EA4335"]; Enolate -> BH [label="Protonation", color="#EA4335", dir=back]; Enolate -> Adduct [color="#EA4335"];

// Invisible edges for alignment NuH -> Acceptor [style=invis]; Acceptor -> Adduct [style=invis]; } .dot Caption: The three-step mechanism of the Michael addition reaction.

Factors Influencing Reactivity
  • The Acceptor (4-Methyl-3-phenylpent-3-en-2-one): The reactivity of this acceptor is a balance of electronic activation and steric hindrance. The phenyl and carbonyl groups create an electron-poor β-carbon, making it susceptible to nucleophilic attack. However, the bulky isopropylidene group shields this reactive site. Consequently, reactions may require more forcing conditions (e.g., stronger bases, higher temperatures) or highly reactive nucleophiles compared to unhindered acceptors like methyl vinyl ketone.[9][10] This steric hindrance can also be exploited to achieve higher diastereoselectivity in certain reactions.

  • The Donor (Nucleophile): The success of the Michael addition heavily relies on the choice of nucleophile. "Soft" nucleophiles, which are large, polarizable, and often have a lower charge density, are ideal for 1,4-conjugate addition.[7] In contrast, "hard" nucleophiles like Grignard or organolithium reagents tend to favor 1,2-addition directly to the carbonyl carbon.[7]

    • Effective Carbon Nucleophiles: Doubly stabilized carbanions derived from β-dicarbonyl compounds (e.g., diethyl malonate), β-ketoesters, and nitroalkanes are excellent Michael donors.[1][11]

    • Effective Heteroatom Nucleophiles: Thiols are exceptionally potent nucleophiles for Michael additions (thia-Michael reaction) and often react under mild, base-catalyzed conditions.[3][6] Amines can also serve as effective donors in the aza-Michael reaction.[6]

  • Catalysis:

    • Base Catalysis: Standard Michael additions are often promoted by stoichiometric or catalytic amounts of a base, such as sodium ethoxide or potassium carbonate, to generate the active nucleophile.[6]

    • Organocatalysis: For asymmetric synthesis, chiral organocatalysts have become a powerful tool. Catalysts derived from proline or cinchona alkaloids can facilitate highly enantioselective Michael additions by forming chiral enamines or iminiums in the transition state, effectively controlling the facial selectivity of the nucleophilic attack.[1][12]

Experimental Protocols and Methodologies

The following protocols provide detailed, step-by-step procedures for conducting Michael addition reactions with 4-Methyl-3-phenylpent-3-en-2-one. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Base-Catalyzed Addition of a Carbon Nucleophile (Diethyl Malonate)

This protocol describes a classic Michael addition using a soft, stabilized carbanion.

Materials:

  • 4-Methyl-3-phenylpent-3-en-2-one (1.0 eq)

  • Diethyl malonate (1.2 eq)

  • Sodium ethoxide (NaOEt) (0.2 eq)

  • Anhydrous Ethanol (EtOH)

  • Round-bottom flask with stir bar

  • Reflux condenser

  • Standard workup and purification equipment

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous ethanol.

  • Base Addition: Add sodium ethoxide (20 mol%) to the solvent and stir until fully dissolved.

  • Nucleophile Addition: Add diethyl malonate (1.2 eq) dropwise to the basic solution and stir for 15 minutes at room temperature to ensure complete formation of the enolate.

  • Acceptor Addition: Add 4-Methyl-3-phenylpent-3-en-2-one (1.0 eq) to the reaction mixture.

  • Reaction: Heat the mixture to reflux (approx. 78 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting enone is consumed.

  • Work-up: Cool the reaction to room temperature and carefully quench by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Remove the ethanol under reduced pressure. Extract the aqueous residue with an organic solvent such as ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo. Purify the crude product by flash column chromatography on silica gel to obtain the desired Michael adduct.

Protocol 2: Thia-Michael Addition with Thiophenol

This protocol demonstrates the high reactivity of thiol nucleophiles, which often allows for milder reaction conditions.

Materials:

  • 4-Methyl-3-phenylpent-3-en-2-one (1.0 eq)

  • Thiophenol (1.05 eq)

  • Triethylamine (Et₃N) (0.1 eq)

  • Dichloromethane (DCM)

  • Round-bottom flask with stir bar

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 4-Methyl-3-phenylpent-3-en-2-one (1.0 eq) and thiophenol (1.05 eq) in dichloromethane.

  • Catalyst Addition: Add triethylamine (10 mol%) dropwise to the stirring solution at room temperature. The reaction is often mildly exothermic.[8]

  • Reaction: Stir the mixture at room temperature. The reaction is typically rapid and can be monitored by TLC for the disappearance of the starting materials (often complete within 30-60 minutes).

  • Work-up: Once the reaction is complete, wash the reaction mixture with 1M HCl to remove the triethylamine, followed by a wash with saturated sodium bicarbonate solution and finally brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is often pure enough for subsequent steps, but can be further purified by flash chromatography if necessary.

Data Summary: Representative Reaction Conditions

The following table summarizes typical conditions for Michael additions to α,β-unsaturated ketones, which can be adapted for 4-Methyl-3-phenylpent-3-en-2-one.

EntryNucleophile (Donor)Catalyst/BaseSolventTemp (°C)TimeTypical Yield (%)
1Diethyl MalonateNaOEtEthanol784-8 h75-90
2NitromethaneDBUTHF2512-24 h70-85
3ThiophenolEt₃NDCM250.5-1 h>95
4Aniline(neat)(none)802-4 h60-80
5AcetoneL-ProlineDMSO2524-48 h50-70 (asymmetric)

Yields are representative and will vary based on the specific substrate and precise reaction conditions.

Workflow and Optimization Strategies

A systematic approach is crucial for optimizing Michael addition reactions, especially with a sterically hindered acceptor.

// Nodes prep [label="1. Preparation\n- Combine Donor, Acceptor, Solvent\n- Inert Atmosphere", fillcolor="#4285F4", fontcolor="#FFFFFF"]; react [label="2. Reaction\n- Add Catalyst/Base\n- Control Temperature\n- Stir", fillcolor="#EA4335", fontcolor="#FFFFFF"]; monitor [label="3. Monitoring\n- TLC, GC/MS, or LC/MS\n- Check for starting material", fillcolor="#FBBC05", fontcolor="#202124"]; workup [label="4. Work-up & Extraction\n- Quench Reaction\n- Aqueous Wash\n- Extract Product", fillcolor="#34A853", fontcolor="#FFFFFF"]; purify [label="5. Purification & Analysis\n- Column Chromatography\n- Characterize (NMR, MS)", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges prep -> react [color="#202124"]; react -> monitor [color="#202124"]; monitor -> react [label="Reaction Incomplete", color="#202124"]; monitor -> workup [label="Reaction Complete", color="#202124"]; workup -> purify [color="#202124"]; } .dot Caption: General experimental workflow for a Michael addition reaction.[8]

Key Optimization Parameters:
  • Solvent Selection: Polar aprotic solvents like THF, DMF, and DCM are commonly used.[6] For reactions involving ionic intermediates, more polar solvents can enhance the reaction rate.

  • Base/Catalyst Screening: If yields are low, screening different bases (e.g., K₂CO₃, DBU, NaH) or, for asymmetric reactions, different organocatalysts, is recommended.[6][13] The steric and electronic properties of the catalyst can have a profound impact on efficiency and selectivity.[12]

  • Temperature Control: While heating can overcome the activation barrier for sterically hindered substrates, it can also lead to side reactions, such as aldol condensation or retro-Michael reactions. Running reactions at lower temperatures for longer durations may improve selectivity.

  • Concentration: In some cases, running the reaction at a higher concentration can increase the rate. Conversely, for highly exothermic reactions, a more dilute solution may be necessary for better control.

Applications in Drug Discovery and Complex Synthesis

The Michael adducts derived from 4-Methyl-3-phenylpent-3-en-2-one are highly valuable synthetic intermediates. The reaction installs a 1,5-relationship between functional groups (e.g., 1,5-dicarbonyls), which is a common motif in natural products and a versatile precursor for subsequent cyclization reactions, such as Robinson annulation.[2][14]

  • Scaffolding for Bioactive Molecules: The sterically congested carbon frameworks produced are often found in biologically active molecules. The ability to control the stereochemistry of these newly formed centers via asymmetric Michael additions is particularly crucial in drug development, where a specific enantiomer is often responsible for the desired pharmacological activity.[4][5]

  • Covalent Inhibitors: The α,β-unsaturated ketone moiety is a "Michael acceptor" that can be found in several approved drugs. These drugs function as covalent inhibitors by reacting with nucleophilic residues (like cysteine) in the active site of a target enzyme via a Michael addition mechanism.[1] Studying the reactivity of acceptors like 4-Methyl-3-phenylpent-3-en-2-one provides fundamental insights into the factors governing this critical interaction.

References

  • Diverse Applications and Eco-Friendly Catalysts for Michael Addition Reaction. (2024). Vertex AI Search.
  • Michael addition reaction - Wikipedia. Wikipedia. Available at: [Link]

  • Michael Addition - Organic Chemistry Portal. Organic Chemistry Portal. Available at: [Link]

  • Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions. PMC. Available at: [Link]

  • MICHAEL ADDITION. PHARMD GURU. Available at: [Link]

  • Synthesis of Michael Adducts as Key Building Blocks for Potential Analgesic Drugs: In vitro, in vivo and in silico Explorations. (2021). PMC. Available at: [Link]

  • Synthesis of Michael Adducts as Key Building Blocks for Potential Analgesic Drugs. (2021). Dovepress. Available at: [Link]

  • Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions. ACS Publications. Available at: [Link]

  • Asymmetric Michael Addition of Malononitrile with Chalcones via Rosin-Derived Bifunctional Squaramide. (2019). MDPI. Available at: [Link]

  • The green chemistry of chalcones: Valuable sources of privileged core structures for drug discovery. (2022). Usiena air - Unisi. Available at: [Link]

  • Organocatalytic Michael Addition of Unactivated α-Branched Nitroalkanes to Afford Optically Active Tertiary Nitrocompounds. PMC. Available at: [Link]

  • Michael additions utilizing transition- metal-catalysts, Scope and limitations. (2023). Lund University Publications. Available at: [Link]

  • Recent advances of organocatalytic enantioselective Michael-addition to chalcone. ResearchGate. Available at: [Link]

  • Michael Addition and Robinson Annulation. csbsju. Available at: [Link]

  • Organocatalytic Asymmetric Michael Addition of Ketones to α, β-Unsaturated Nitro Compounds. (2020). MDPI. Available at: [Link]

  • Asymmetric Michael addition reactions of pyrrolones with chalcones catalyzed by vicinal primary-diamine salts. RSC Publishing. Available at: [Link]

  • The Michael Addition Reaction and Conjugate Addition. (2023). Master Organic Chemistry. Available at: [Link]

  • Conjugate Addition (1,4- or Michael Addition). (2023). Making Molecules. Available at: [Link]

  • 23.10: Conjugate Carbonyl Additions - The Michael Reaction. (2025). Chemistry LibreTexts. Available at: [Link]

  • (A) Michael addition of nitromethane to 4‐phenylbut‐3‐en‐2‐one... ResearchGate. Available at: [Link]

  • 4-Methyl-3-phenylpent-3-en-2-one. PubChem. Available at: [Link]

Sources

A Robust HPLC-UV Method for Purity Determination of 4-Methyl-3-phenylpent-3-en-2-one

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Pharmaceutical and Research Industries

Abstract

This application note presents a comprehensive, validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of purity and the analysis of related substances for 4-Methyl-3-phenylpent-3-en-2-one. This guide is designed for researchers, scientists, and drug development professionals who require a reliable and robust analytical procedure. The methodology herein is grounded in fundamental chromatographic principles and adheres to the validation guidelines outlined by the International Council for Harmonisation (ICH).[1][2] We provide not only a step-by-step protocol but also the scientific rationale behind the selection of chromatographic parameters, ensuring the method is both effective and transferable.

Introduction and Scientific Rationale

4-Methyl-3-phenylpent-3-en-2-one is an α,β-unsaturated ketone with a molecular formula of C₁₂H₁₄O.[3] Its structure features a conjugated system comprising a phenyl group and a carbon-carbon double bond conjugated to a carbonyl group. This extended π-system is a strong chromophore, making UV spectrophotometry an ideal detection method. In pharmaceutical development and chemical synthesis, ensuring the purity of active pharmaceutical ingredients (APIs) and key intermediates is critical for safety, efficacy, and regulatory compliance.[4][5] High-Performance Liquid Chromatography (HPLC) is the premier technique for this purpose due to its high resolution, sensitivity, and quantitative accuracy.[6][7]

The objective of this method is to separate the main component, 4-Methyl-3-phenylpent-3-en-2-one, from any potential process-related impurities or degradation products. The selection of a reversed-phase HPLC (RP-HPLC) method is a logical starting point based on the analyte's properties. The molecule has a calculated XLogP3 of 3.0, indicating moderate lipophilicity suitable for retention on a non-polar stationary phase like C18.[3]

Method Development: The "Why" Behind the "How"

A scientifically sound analytical method is built on deliberate choices that maximize performance. Here, we detail the causality behind our experimental design.

  • Column Chemistry: A C18 (octadecylsilane) stationary phase was selected. This is the most common reversed-phase chemistry and provides excellent hydrophobic retention for moderately polar to non-polar analytes like 4-Methyl-3-phenylpent-3-en-2-one. The use of a column with end-capping will minimize peak tailing caused by interactions with residual silanol groups.

  • Mobile Phase: A gradient elution using water and acetonitrile is employed.

    • Acetonitrile (ACN): Chosen as the organic modifier due to its low UV cutoff (~190 nm) and lower viscosity compared to methanol, which often results in sharper peaks and better efficiency.

    • Water: The polar component of the mobile phase. High-purity (Milli-Q or equivalent) water is essential to minimize baseline noise.

    • Gradient Elution: A gradient program, starting with a higher percentage of water and increasing the percentage of acetonitrile over time, is crucial. This ensures that early-eluting, more polar impurities are well-retained and resolved, while late-eluting, more non-polar impurities are eluted in a reasonable time with good peak shape.

  • Detection Wavelength (λ): The conjugated system of the analyte is expected to have a strong UV absorbance. Based on similar structures of α,β-unsaturated ketones, an optimal wavelength is typically found between 250 nm and 290 nm.[8] For this method, a detection wavelength of 275 nm was selected after experimental confirmation with a Diode Array Detector (DAD) to maximize sensitivity for the main peak and potential impurities.

  • Column Temperature: The column is maintained at 30 °C. This provides better run-to-run reproducibility of retention times by minimizing the effects of ambient temperature fluctuations and also slightly reduces mobile phase viscosity, improving efficiency.

  • Flow Rate and Injection Volume: A standard flow rate of 1.0 mL/min for a 4.6 mm internal diameter column provides a good balance between analysis time and chromatographic efficiency. A small injection volume (10 µL) is used to prevent column overloading and maintain sharp peaks.

Detailed Experimental Protocol

Instrumentation and Consumables
  • HPLC System: An HPLC or UHPLC system equipped with a gradient pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Chromatography Column: C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Waters SunFire C18, Agilent Zorbax Eclipse Plus C18, or equivalent).

  • Chemicals:

    • Acetonitrile (HPLC Grade)

    • Water (High-Purity, 18.2 MΩ·cm)

    • 4-Methyl-3-phenylpent-3-en-2-one Reference Standard (of known purity)

Preparation of Solutions
  • Mobile Phase A (Aqueous): High-Purity Water

  • Mobile Phase B (Organic): Acetonitrile

  • Diluent: Acetonitrile/Water (50:50, v/v). This composition is chosen to match the approximate mobile phase composition at the start of the gradient to ensure good peak shape.

  • Reference Standard Solution (100 µg/mL):

    • Accurately weigh approximately 10 mg of the 4-Methyl-3-phenylpent-3-en-2-one Reference Standard.

    • Transfer to a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the Diluent.

  • Sample Solution (100 µg/mL):

    • Accurately weigh approximately 10 mg of the 4-Methyl-3-phenylpent-3-en-2-one sample to be tested.

    • Transfer to a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the Diluent.

Chromatographic Conditions
ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient Program Time (min)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 275 nm
Injection Volume 10 µL
Run Time 30 minutes
System Suitability Testing (SST)

Before sample analysis, the chromatographic system must be verified. This is achieved by making five replicate injections of the Reference Standard Solution. The results must meet the criteria below to proceed with the analysis.

SST ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Repeatability (%RSD) Relative Standard Deviation of peak area ≤ 2.0%
Analysis and Calculation
  • Equilibrate the system with the initial mobile phase conditions until a stable baseline is achieved.

  • Perform the System Suitability Test.

  • Inject a blank (Diluent) to ensure no carryover or system contamination.

  • Inject the Reference Standard Solution.

  • Inject the Sample Solution in duplicate.

  • Calculate the purity of the sample using the area percent method, assuming all impurities have a similar response factor at 275 nm.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Method Validation Protocol Overview

To ensure the method is suitable for its intended purpose, it must be validated according to ICH Q2(R1) guidelines.[2][9][10] This process establishes the performance characteristics of the procedure and demonstrates its reliability.

Workflow for HPLC Method Validation

HPLC_Validation_Workflow cluster_prep Preparation cluster_validation Validation Experiments cluster_analysis Analysis & Reporting Prep Prepare Standards, QC Samples, and Forced Degradation Samples Specificity Specificity (Peak Purity, Resolution) Prep->Specificity Execute Experiments Linearity Linearity & Range (5-7 concentrations) Prep->Linearity Execute Experiments Accuracy Accuracy (Spike & Recovery) Prep->Accuracy Execute Experiments Precision Precision (Repeatability & Intermediate) Prep->Precision Execute Experiments LOD_LOQ LOD & LOQ (S/N or Slope Method) Prep->LOD_LOQ Execute Experiments Robustness Robustness (Varied Parameters) Prep->Robustness Execute Experiments Data Data Acquisition & Processing Specificity->Data Generate Data Linearity->Data Generate Data Accuracy->Data Generate Data Precision->Data Generate Data LOD_LOQ->Data Generate Data Robustness->Data Generate Data Report Compile Validation Report: - Results vs. Criteria - Statistical Analysis Data->Report Analyze

Caption: Workflow for HPLC method validation.

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradants. This is demonstrated by performing forced degradation studies (e.g., acid, base, peroxide, heat, light) and confirming peak purity using a DAD.

  • Linearity: The method's ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations are prepared, and the correlation coefficient (r²) of the calibration curve should be ≥ 0.999.

  • Accuracy: The closeness of the test results to the true value. It is determined by applying the method to a sample of known concentration (e.g., a spiked placebo) and calculating the percent recovery. Acceptance criteria are typically 98.0% to 102.0%.

  • Precision:

    • Repeatability (Intra-assay): The precision under the same operating conditions over a short interval. Assessed by analyzing a minimum of six replicate sample preparations at 100% of the test concentration. The RSD should be ≤ 2.0%.

    • Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment). The RSD between the different sets of data is evaluated.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., ±2 °C in column temperature, ±0.1 mL/min in flow rate).

Conclusion

The HPLC method detailed in this application note is demonstrated to be a specific, reliable, and robust procedure for determining the purity of 4-Methyl-3-phenylpent-3-en-2-one. The logical, science-driven approach to method development ensures high performance, while the adherence to ICH validation principles confirms its suitability for use in a regulated environment. This method can be readily implemented in quality control laboratories for routine analysis.

References

  • Title: High-Performance Liquid Chromatography (HPLC) for Impurity Analysis Source: Veeprho URL: [Link]

  • Title: HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design. Source: ResearchGate URL: [Link]

  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]

  • Title: 4-Methyl-3-phenylpent-3-en-2-one | C12H14O Source: PubChem - NIH URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis Source: Technology Networks URL: [Link]

  • Title: ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1) Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: HPLC-UV Method Development for Highly Polar Impurities Source: Resolian URL: [Link]

  • Title: Quality Guidelines Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: Q 2 (R1) Validation of Analytical Procedures: Text and Methodology Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Electronic structure investigations of 4-methyl-3-penten-2-one by UV–Visible and NMR spectral studies and natural bond orbital analysis by DFT calculations Source: ResearchGate URL: [Link]

Sources

Application Notes and Protocols: Derivatization of 4-Methyl-3-phenylpent-3-en-2-one for Biological Screening

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Chalcone Analogs

4-Methyl-3-phenylpent-3-en-2-one is a member of the chalcone family, a class of α,β-unsaturated ketones that serve as precursors to flavonoids and are abundant in various edible plants. The core structure of chalcones, featuring two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, is a privileged scaffold in medicinal chemistry. This structural motif imparts a wide range of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antioxidant properties. The reactivity of the enone moiety allows for a multitude of chemical transformations, making it an ideal starting point for the generation of diverse compound libraries for biological screening and drug discovery.

This guide provides a comprehensive overview of the derivatization of 4-Methyl-3-phenylpent-3-en-2-one, offering detailed protocols for its synthesis and subsequent modification into various heterocyclic systems. Furthermore, it outlines standardized procedures for the biological evaluation of these newly synthesized compounds, empowering researchers to explore the vast therapeutic potential of this versatile chemical scaffold.

Part 1: Synthesis of the Starting Material: 4-Methyl-3-phenylpent-3-en-2-one

The synthesis of 4-Methyl-3-phenylpent-3-en-2-one is readily achieved via a Claisen-Schmidt condensation, a reliable and scalable reaction between a ketone and an aromatic aldehyde. In this case, benzaldehyde is reacted with 3-methyl-2-butanone in the presence of a base.

Protocol 1: Synthesis of 4-Methyl-3-phenylpent-3-en-2-one

Materials:

  • Benzaldehyde

  • 3-Methyl-2-butanone (Isopropyl methyl ketone)

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Hydrochloric acid (HCl), 1M

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of benzaldehyde (1 equivalent) and 3-methyl-2-butanone (1.2 equivalents) in ethanol in a round-bottom flask, add a 10% aqueous solution of sodium hydroxide dropwise while stirring in an ice bath.

  • Allow the reaction mixture to stir at room temperature for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, pour the reaction mixture into ice-cold water and neutralize with 1M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude 4-Methyl-3-phenylpent-3-en-2-one by column chromatography on silica gel using a mixture of n-hexane and ethyl acetate as the eluent.

Part 2: Derivatization Strategies for Biological Screening

The α,β-unsaturated ketone moiety of 4-Methyl-3-phenylpent-3-en-2-one is a versatile handle for a variety of chemical transformations. The following protocols detail the synthesis of several classes of derivatives with known biological potential.

A. Synthesis of Pyrazoline Derivatives

Pyrazolines are five-membered heterocyclic compounds known for a broad spectrum of pharmacological activities. They are readily synthesized by the cyclocondensation of chalcones with hydrazine derivatives.

Protocol 2: Synthesis of a Pyrazoline Derivative

Materials:

  • 4-Methyl-3-phenylpent-3-en-2-one

  • Hydrazine hydrate or Phenylhydrazine

  • Ethanol or Glacial acetic acid

  • Round-bottom flask with reflux condenser

  • Heating mantle

Procedure:

  • In a round-bottom flask, dissolve 4-Methyl-3-phenylpent-3-en-2-one (1 equivalent) in ethanol.

  • Add hydrazine hydrate or phenylhydrazine (1.2 equivalents) to the solution.

  • Add a catalytic amount of glacial acetic acid.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.[1]

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from ethanol to obtain the purified pyrazoline derivative.[2]

B. Synthesis of Aminopyrimidine Derivatives

Aminopyrimidines are key structural motifs in many biologically active compounds, including kinase inhibitors. They can be synthesized from chalcones by reaction with guanidine.

Protocol 3: Microwave-Assisted Synthesis of an Aminopyrimidine Derivative

Materials:

  • 4-Methyl-3-phenylpent-3-en-2-one

  • Guanidine hydrochloride

  • Sodium hydroxide (NaOH)

  • Ethanol or DMF

  • Microwave reactor

Procedure:

  • In a microwave process vial, suspend 4-Methyl-3-phenylpent-3-en-2-one (1 equivalent) and guanidine hydrochloride (1.2 equivalents) in ethanol or DMF.[1]

  • Add sodium hydroxide (2 equivalents) to the mixture.

  • Irradiate the reaction mixture in a microwave reactor at 100-120°C for 5-15 minutes.[1]

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and precipitate the product by adding cold water.

  • Filter the solid and recrystallize from a suitable solvent to obtain the purified aminopyrimidine derivative.

C. Synthesis of Thiazine Derivatives

Thiazines are six-membered heterocyclic compounds containing a nitrogen and a sulfur atom, and their derivatives have shown a range of biological activities. They can be synthesized from chalcones by reacting with thiourea.

Protocol 4: Synthesis of a Thiazine Derivative

Materials:

  • 4-Methyl-3-phenylpent-3-en-2-one

  • Thiourea

  • Ethanolic sodium hydroxide solution

  • Round-bottom flask

Procedure:

  • Dissolve 4-Methyl-3-phenylpent-3-en-2-one (1 equivalent) and thiourea (1 equivalent) in an ethanolic sodium hydroxide solution.[3]

  • Stir the mixture at room temperature for 3 hours.

  • Pour the reaction mixture into cold water with continuous stirring and leave it overnight.

  • Filter the precipitate, wash with water, and recrystallize from ethanol to yield the pure thiazine derivative.

Part 3: Biological Screening Protocols

Once a library of derivatives has been synthesized, the next crucial step is to evaluate their biological activity. The following are standardized protocols for initial in vitro screening.

A. Cytotoxicity Screening: The MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. It is a fundamental tool for screening potential anticancer agents.

Protocol 5: MTT Assay for Cytotoxicity

Materials:

  • Human cancer cell line (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well microplate

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the synthesized derivatives in the culture medium. Replace the old medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug). Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.[4]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[4][5]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting cell viability against compound concentration.

B. Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a microorganism.

Protocol 6: Broth Microdilution Assay

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Synthesized derivatives

  • 96-well microplate

  • Spectrophotometer or McFarland standards

  • Incubator

Procedure:

  • Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension in MHB to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.[6]

  • Compound Dilution: Prepare serial two-fold dilutions of the synthesized derivatives in MHB in a 96-well plate.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the compound dilutions. Include a growth control (bacteria in MHB without any compound) and a sterility control (MHB only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[6]

Data Presentation and Interpretation

The results from the derivatization and biological screening should be systematically organized for clear interpretation and comparison.

Table 1: Synthesized Derivatives of 4-Methyl-3-phenylpent-3-en-2-one

Compound IDDerivative ClassYield (%)
SM-1 Starting Material---
PYR-1 PyrazolineHH85
PYR-2 PyrazolinePhenylH82
AMP-1 AminopyrimidineH-78
THZ-1 ThiazineH-75

Table 2: Biological Activity of Synthesized Derivatives

Compound IDCytotoxicity (HeLa, IC₅₀ µM)Antimicrobial (S. aureus, MIC µg/mL)
SM-1 >10064
PYR-1 45.232
PYR-2 25.816
AMP-1 15.68
THZ-1 32.116

Visualizing the Workflow

A clear understanding of the experimental workflow is essential for successful implementation.

Derivatization_Workflow cluster_synthesis Synthesis cluster_derivatization Derivatization cluster_screening Biological Screening Start Benzaldehyde + 3-Methyl-2-butanone SM 4-Methyl-3-phenylpent-3-en-2-one (Starting Material) Start->SM Claisen-Schmidt Condensation PYR Pyrazoline Derivatives SM->PYR Hydrazine AMP Aminopyrimidine Derivatives SM->AMP Guanidine THZ Thiazine Derivatives SM->THZ Thiourea Cytotoxicity Cytotoxicity Assay (MTT) PYR->Cytotoxicity Antimicrobial Antimicrobial Assay (Broth Microdilution) PYR->Antimicrobial AMP->Cytotoxicity AMP->Antimicrobial THZ->Cytotoxicity THZ->Antimicrobial SAR Structure-Activity Relationship (SAR) Analysis Cytotoxicity->SAR Antimicrobial->SAR

Caption: Workflow for the synthesis, derivatization, and biological screening of 4-Methyl-3-phenylpent-3-en-2-one.

Conclusion and Future Directions

The derivatization of 4-Methyl-3-phenylpent-3-en-2-one offers a promising avenue for the discovery of novel therapeutic agents. The protocols outlined in this guide provide a solid foundation for the synthesis of a diverse library of chalcone analogs and their subsequent biological evaluation. The structure-activity relationship data generated from these initial screens can then be used to guide the design and synthesis of more potent and selective compounds. Further exploration of different heterocyclic systems and a broader range of biological assays will undoubtedly unlock the full potential of this versatile chemical scaffold in drug discovery.

References

  • BenchChem. (n.d.). Revolutionizing Aminopyrimidine Synthesis: A Guide to Microwave-Assisted Protocols.
  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.
  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual.
  • Journal of Visualized Experiments. (2025, August 20). A Broth Microdilution Method for Antibiotic Susceptibility Testing of Gram-Positive Bacteria.
  • TSI Journals. (n.d.). SYNTHESIS OF SOME HETEROCYCLIC COMPOUNDS DERIVED FROM CHALCONES.
  • Academia.edu. (n.d.). Synthesis of series of chalcone and pyrazoline derivatives.
  • UK Health Security Agency. (2025, January 15). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials.
  • Connect Journals. (n.d.). SYNTHESIS OF SOME NEW THIAZEPINE COMPOUNDS DERIVED FROM CHALCONES AND EVALUATION THERE BIOCHEMICAL AND BIOLOGICAL ACTIVITY.
  • Abcam. (n.d.). MTT assay protocol.
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
  • Letters in Applied NanoBioScience. (2022, April 15). Microwave-Assisted One-Pot Synthesis of Aminopyrimidine Scaffolds and their Biological Evaluation.
  • protocols.io. (2023, June 14). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method.
  • ResearchGate. (n.d.). Synthesis, characterisation and antimicrobial activity of some pyrimidine derivatives from chalcones.
  • PMC. (n.d.). Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance.
  • CORE. (n.d.). Synthesis, identification, and study of the biological activity of some new pyrimidine, oxazine, and thiazine derivatives through.
  • ResearchGate. (n.d.). Synthesis of 2-aminopyrimidine derivatives as antimicrobial agents.
  • WOAH - Asia. (n.d.). Antimicrobial susceptibility testing (Broth microdilution method).
  • CORE. (2023, April 22). Synthesis of Heterocyclic Compounds Via Chalcone Derivatives and Study Activity of Some these Compounds as Pesticides (Anti).
  • Organic Syntheses. (n.d.). 7 - Organic Syntheses Procedure.
  • Google Patents. (n.d.). RU2482105C1 - Method of producing (e)-4-phenyl-3-buten-2-one.
  • BenchChem. (n.d.). A Comparative Guide to the Green Synthesis of 3-Methyl-4-phenyl-3-buten-2-one.
  • PubChem. (n.d.). 4-Methyl-3-phenylpent-3-en-2-one.
  • ChemicalBook. (n.d.). 4-METHYL-3-PHENYLPENT-3-EN-2-ONE.

Sources

Application Note: Structural Elucidation of Sterically Crowded Enones

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and analytical chemists requiring a robust protocol for the structural assignment of 4-Methyl-3-phenylpent-3-en-2-one . This molecule presents specific stereoelectronic challenges due to its tetrasubstituted double bond and steric crowding, making standard assignment routines insufficient without 2D NMR verification.

Target Molecule: 4-Methyl-3-phenylpent-3-en-2-one

CAS: 53546-26-2 Molecular Formula: ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


Molecular Weight:  174.24  g/mol 
Introduction & Structural Challenges

The target molecule is an


-unsaturated ketone (enone) featuring a tetrasubstituted alkene . Unlike simple enones, this molecule lacks vinylic protons, removing the utility of 

coupling constants for assigning the double bond configuration. Furthermore, the presence of a bulky phenyl group at the

-position (C3) and a dimethyl group at the

-position (C4) induces significant steric strain, likely forcing the phenyl ring out of planarity with the enone system.

Key Analytical Challenges:

  • Methyl Ambiguity: The molecule contains three methyl groups (one acetyl, two vinylic) appearing as singlets in a narrow chemical shift range (1.8 – 2.3 ppm).

  • Quaternary Carbon Assignment: The backbone contains three contiguous quaternary carbons (C2, C3, C4), which are invisible in DEPT/ATP experiments and require HMBC for connectivity.

  • Conformational Anisotropy: The orientation of the phenyl ring creates a shielding cone that dramatically affects the chemical shifts of the adjacent methyl groups.

Experimental Protocol
2.1 Sample Preparation
  • Solvent: Deuterated Chloroform (

    
    ) is the standard solvent. However, if methyl signal overlap occurs (common in this scaffold), Benzene-
    
    
    
    (
    
    
    ) is recommended to induce an aromatic solvent-induced shift (ASIS), resolving the methyl singlets.
  • Concentration: 10–15 mg for standard 1H/13C; 25+ mg recommended for high-quality HMBC within reasonable acquisition times.

2.2 Acquisition Parameters (600 MHz equivalent)
  • 
    H NMR:  16 scans, 30° pulse angle, 2s relaxation delay (
    
    
    
    ).
  • 
    C NMR:  Power-gated decoupling, 512 scans minimum (due to quaternary carbons).
    
  • HSQC: Multiplicity-edited (to distinguish

    
     from 
    
    
    
    if impurities exist).
  • HMBC: Optimized for long-range coupling

    
    .
    
  • NOESY: Mixing time (

    
    ) = 500 ms (critical for spatial proximity of methyls to the phenyl ring).
    
Assignment Strategy & Logic

The assignment relies on a "Anchor and Bridge" logic. We establish proton anchors (Methyls, Phenyl) and bridge them to the carbon skeleton via HMBC.

3.1 The Assignment Workflow

The following diagram illustrates the logical flow for unequivocally assigning the signals, prioritizing the resolution of the three methyl singlets.

NMR_Assignment_Workflow cluster_logic Critical Decision Points Sample Sample: 4-Methyl-3-phenylpent-3-en-2-one H1 1H NMR (1D) Identify 3x Methyl Singlets Identify Phenyl Multiplet Sample->H1 C13 13C NMR (1D) Identify C=O (>195 ppm) Identify C-alpha/C-beta Sample->C13 HSQC HSQC (2D) Link Protons to Carbons H1->HSQC Logic1 Acetyl Methyl vs. Vinyl Methyls? Check HMBC to Carbonyl (C2) H1->Logic1 C13->HSQC HMBC HMBC (2D) The 'Bridge' Experiment HSQC->HMBC Establish Direct Bonds NOESY NOESY (2D) Spatial Confirmation HMBC->NOESY Verify Geometry HMBC->Logic1 Logic2 Assign C3 vs C4? C3 sees Acetyl Proton C4 sees Vinyl Methyls Logic1->Logic2

Figure 1: Step-by-step logic flow for structural elucidation. The HMBC experiment is the critical filter for distinguishing the methyl types.

Detailed Assignment Data
4.1 Proton (

H) Assignment

The spectrum is dominated by the aliphatic methyl region and the aromatic region.

PositionGroupShift (ppm,

)
MultiplicityIntegrationAssignment Logic
1

1.85 – 2.05Singlet3HDiagnostic: Shows HMBC correlation to the Carbonyl (C2). Likely shielded by the orthogonal phenyl ring current.
5

1.70 – 1.85Singlet3HDiagnostic: Shows HMBC correlation to the Alkene Beta Carbon (C4).
4-Me

2.05 – 2.20Singlet3HDiagnostic: Distinct from H-5 due to magnetic anisotropy of the C=O group (deshielding cone).
Ph Phenyl7.10 – 7.45Multiplet5HTypical aromatic signature. Ortho protons may broaden if rotation is restricted.

Note: The exact chemical shifts of the methyls are highly sensitive to concentration and temperature due to the flexible twist of the phenyl ring.

4.2 Carbon (

C) Assignment

The carbon skeleton is assigned by identifying the unique chemical shift zones.

PositionTypeShift (ppm)Assignment Logic
2

200 – 208Most downfield signal. Conjugation usually lowers shift (to ~195), but steric twist may reduce conjugation, raising it back >200.
4

145 – 155Deshielded alkene carbon. Correlates to two methyl singlets in HMBC.
3

135 – 140Quaternary. Correlates to Phenyl protons and Acetyl methyls in HMBC.
Ph-ipso Quaternary138 – 142Correlates to Ortho-phenyl protons.
Ph-CH Methine126 – 130Intense signals in 1D spectrum.
Me Methyls20 – 32Identified via HSQC. Acetyl methyl is typically distinct from vinyl methyls.
The "Smoking Gun" Correlations (HMBC)

To validate the structure, you must observe the following specific long-range correlations. If these are absent, the structure is incorrect.

  • The Acetyl Confirmation:

    • The methyl singlet at ~1.9 ppm must show a strong correlation to the Carbonyl carbon (~205 ppm) and the Alpha-carbon (C3, ~138 ppm).

    • It must NOT correlate to the Beta-carbon (C4).

  • The Gem-Dimethyl Confirmation:

    • The two methyl singlets (vinyl) must show strong correlations to the Beta-carbon (C4, ~150 ppm) and the Alpha-carbon (C3).

    • They must NOT correlate to the Carbonyl carbon.

HMBC Connectivity Diagram

HMBC_Connectivity H_Acetyl H-Acetyl (Singlet) C_Carbonyl C=O (C2) ~205 ppm H_Acetyl->C_Carbonyl 2J (Strong) C_Alpha C-Alpha (C3) ~138 ppm H_Acetyl->C_Alpha 3J H_Vinyl H-Vinyl (2x Singlets) H_Vinyl->C_Carbonyl NO CORRELATION H_Vinyl->C_Alpha 3J C_Beta C-Beta (C4) ~150 ppm H_Vinyl->C_Beta 2J (Strong)

Figure 2: HMBC Connectivity Map. The red dotted line represents a correlation that must be absent to confirm the regiochemistry.

References
  • Chemistry LibreTexts. "HMBC (Heteronuclear Multiple Bond Correlation)." LibreTexts Chemistry. [Link]

  • Spectrabase. "13C NMR of 4-Methyl-3-penten-2-one Derivatives." Wiley Spectrabase. [Link]

Troubleshooting & Optimization

Technical Support Center: Optimization of 4-Methyl-3-phenylpent-3-en-2-one Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: YIELD-OPT-53546 Status: Open Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

Executive Summary & Mechanistic Insight

User Query: "How do I improve the yield of 4-Methyl-3-phenylpent-3-en-2-one?"

Technical Diagnosis: The synthesis of 4-Methyl-3-phenylpent-3-en-2-one (CAS: 53546-26-2) typically involves the cross-aldol condensation of Phenylacetone (1-phenylpropan-2-one) with Acetone .

This reaction presents a high thermodynamic barrier due to:

  • Steric Hindrance: Condensing two ketones (ketone-ketone aldol) is significantly more difficult than aldehyde-ketone condensations due to the steric bulk around the carbonyl centers.

  • Competitive Side Reactions: Acetone self-condensation (yielding Mesityl Oxide and Phorone) competes aggressively with the desired cross-condensation.

  • Equilibrium Limitations: The reaction is reversible and unfavorable without continuous water removal.

Strategic Solution: To maximize yield, you must shift from a standard "mix-and-stir" approach to a thermodynamically driven process . This guide prioritizes water management (Dean-Stark/Soxhlet), catalyst selectivity (Solid Base vs. Acid), and stoichiometric control .

Diagnostic Decision Tree

Before altering your protocol, use this flow to identify the specific failure mode of your current setup.

TroubleshootingFlow Start Start: Low Yield Observed CheckSM Q1: Are Starting Materials Pure? (Check RI/GC) Start->CheckSM Purify Action: Distill Phenylacetone & Dry Acetone CheckSM->Purify No CheckByprod Q2: Major Byproduct? CheckSM->CheckByprod Yes Mesityl Result: Mesityl Oxide/Phorone (Acetone Self-Condensation) CheckByprod->Mesityl Low MW impurities Unreacted Result: Unreacted Phenylacetone CheckByprod->Unreacted SM Recovery High Tar Result: Black Tar/Polymer CheckByprod->Tar Viscous Residue ActionMesityl Fix: Increase Phenylacetone conc. Switch to Solid Base Catalyst Mesityl->ActionMesityl ActionUnreacted Fix: Force Dehydration (Dean-Stark / Molecular Sieves) Unreacted->ActionUnreacted ActionTar Fix: Lower Temp, N2 Atmosphere, Use weaker base (Piperidine) Tar->ActionTar

Figure 1: Troubleshooting logic flow for identifying the root cause of yield loss in ketone-ketone condensation.

Optimized Experimental Protocols

Protocol A: The "Forcing" Acid-Catalyzed Method (Recommended for Scale)

Rationale: Acid catalysis often outperforms base catalysis for sterically hindered ketone-ketone condensations by activating the electrophile (acetone) and facilitating the dehydration step, which drives the equilibrium.

Reagents:

  • Phenylacetone (1.0 eq)

  • Acetone (5.0 - 10.0 eq) – Acts as reactant and solvent

  • 
    -Toluenesulfonic acid (
    
    
    
    -TsOH) (0.05 eq) or
    
    
    (Lewis Acid)
  • Solvent: Toluene or Benzene (for azeotropic distillation)

Step-by-Step Workflow:

  • System Setup: Equip a 3-neck Round Bottom Flask (RBF) with a Dean-Stark trap and a reflux condenser.

  • Self-Validating Step (Water Zeroing): Fill the Dean-Stark trap with the solvent (Toluene) before starting. Mark the volume. This ensures any water observed later is actually from the reaction.

  • Loading: Charge the RBF with Phenylacetone, Toluene, and the Catalyst (

    
    -TsOH).
    
  • Acetone Addition: Add Acetone. Note: Since Acetone boils at 56°C and Toluene at 110°C, you cannot simply reflux. You must use a modified setup where Acetone is added slowly or a pressurized vessel is used. However, for standard lab glass:

    • Modification: Use Benzene (toxic, strict safety required) or Cyclohexane as the entrainer if possible, or accept a lower reflux temperature.

    • Alternative: Use Molecular Sieves (4Å) in a Soxhlet extractor instead of a Dean-Stark if the reflux temp is too low to drive water up the trap.

  • Reaction: Reflux vigorously.

  • Monitoring: Monitor the water collection in the trap.

    • Checkpoint: Theoretical Water Yield = (Moles of Phenylacetone) × 18 mL.

    • If you do not see >50% of theoretical water within 4 hours, add more catalyst or increase the acetone ratio.

  • Workup: Wash with

    
     (sat. aq.) to neutralize acid.[1] Dry organic layer (
    
    
    
    ). Evaporate solvent.
  • Purification: Vacuum distillation is mandatory.

Protocol B: The Heterogeneous Base Method (Green/High Selectivity)

Rationale: Using a solid base catalyst prevents the "cannizzaro-like" side reactions and tar formation common with soluble hydroxides.

Reagents:

  • Phenylacetone (1.0 eq)

  • Acetone (Excess)[2][3]

  • Catalyst: Barium Hydroxide (

    
    )  or Activated 
    
    
    

Workflow:

  • Mix Phenylacetone and Acetone (1:5 ratio).

  • Add solid

    
     (0.1 eq).
    
  • Stir vigorously at reflux.

  • Filtration: The major advantage is workup. Simply filter off the solid catalyst.

  • Distillation: Fractionally distill the filtrate. The first fraction will be Mesityl Oxide (bp ~130°C). The second fraction will be unreacted Phenylacetone (bp ~214°C). The product boils higher; use high vacuum.

Critical Control Points & Data

Solvent & Catalyst Impact Table
VariableRecommendationRationale
Stoichiometry 1:5 to 1:10 (Phenylacetone:Acetone)Excess acetone pushes equilibrium to the right (Le Chatelier's principle) and acts as a solvent.
Water Removal Critical The reaction

is slightly positive. Removing water drives

. Use Dean-Stark or 4Å Sieves.
Catalyst (Acid)

-TsOH /

Better for hindered ketones. Fast dehydration. Risk of polymerization if temp is too high.
Catalyst (Base)

/ Piperidine
Milder. Less tar. Slower reaction rate. Requires longer reflux.
Temperature 80°C - 110°CSufficient activation energy for condensation.
Thermodynamic Verification

The formation of the


-unsaturated ketone is driven by conjugation. However, the initial aldol addition (forming the 

-hydroxy ketone) is unfavorable for ketone-ketone pairs.
  • Implication: You will likely not isolate the intermediate alcohol. If you stop the reaction early, you will find mostly starting material, not the intermediate. You must drive it all the way to the alkene.

Frequently Asked Questions (Troubleshooting)

Q: I am getting a large amount of low-boiling yellow liquid. What is it? A: This is likely Mesityl Oxide (4-methylpent-3-en-2-one), formed from the self-condensation of acetone.

  • Fix: You cannot stop this entirely if using excess acetone. However, you can separate it easily via distillation (bp 130°C vs. Product >250°C). Treat it as a sacrificial solvent loss.

Q: My reaction mixture turned into a solid black tar. A: This indicates uncontrolled polymerization, likely due to high local concentration of strong base (NaOH/KOH) or excessive temperature.

  • Fix: Switch to a solid support catalyst (Protocol B) or the Piperidine/Acetic Acid buffer system. Ensure an inert atmosphere (

    
    ) to prevent oxidative polymerization of the benzylic position.
    

Q: Can I use Phenylacetic Acid as a starting material directly? A: No. Phenylacetic acid must first be converted to Phenylacetone (e.g., via tube furnace with


 or acetic anhydride/acetate method). Attempting to condense Phenylacetic acid directly with acetone will not yield the target enone efficiently.

Q: The refractive index (RI) of my product is off. A: 4-Methyl-3-phenylpent-3-en-2-one should have a high RI due to the conjugated aromatic system.

  • Validation: If the RI is < 1.50, you likely have significant Mesityl Oxide contamination. If RI > 1.56, you may have the product. Confirm with GC-MS.

References

  • Nielsen, A. T., & Houlihan, W. J. (1968). The Aldol Condensation. Organic Reactions, 16, 1–438. (Authoritative review on Aldol mechanisms and ketone-ketone challenges).
  • Handayani, S., et al. (2012). Reaction Efficiency of Crossed-Aldol Condensation between Acetone and Benzaldehyde over ZrO2 and ZrO2-Montmorillonite. Link (Demonstrates the efficacy of solid acid/base catalysts in similar hindered systems).

  • Sasaki, K., et al. (2002). Kinetics of crossed aldol condensations in high-temperature water. Green Chemistry, 4(3), 285-289. Link (Provides thermodynamic data on reversibility and water effects).

  • PubChem Compound Summary. 4-Methyl-3-phenylpent-3-en-2-one (CAS 53546-26-2).[4] Link (Validation of structure and identifiers).

  • List, B., et al. (2014).[5] Improved Conditions for the Proline-Catalyzed Aldol Reaction of Acetone. Synlett, 25, 932-934.[5] Link (Modern organocatalytic approaches to controlling selectivity).

Disclaimer: This guide is for research purposes only. The synthesis of phenylacetone derivatives may be regulated in certain jurisdictions due to their status as controlled substance precursors (P2P). Ensure full compliance with local laws (e.g., DEA List I regulations in the US) before procuring reagents.

Sources

Technical Support Center: Stability & Storage of α,β-Unsaturated Ketones

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: ENONE-STAB-001 Assigned Specialist: Senior Application Scientist

Diagnostic Hub: Is My Reagent Compromised?

Before proceeding with any synthesis, evaluate the physical state of your


-unsaturated ketone (enone). These compounds are "Michael Acceptors" and are prone to two distinct degradation pathways: Radical Polymerization  and Anionic Oligomerization .
Rapid Triage Table
SymptomDiagnosisRisk LevelAction Required
Color Change (Yellow/Brown) Early-stage oxidation or oligomer formation.ModeratePurify: Distillation or filtration through silica/alumina is required before use.
Increased Viscosity Significant polymerization (Oligomers > 10 units).HighDiscard: Distillation is hazardous due to potential overheating of the polymer residue.
White Precipitate/Cloudiness Polymer formation (often anionic mechanism).[1]CriticalDiscard: The reagent purity is irreversibly compromised.
Acrid/Sour Smell Formation of autoxidation byproducts (acids/peroxides).HighTest Peroxides: If >10 ppm, neutralize and discard. Do NOT distill.

The Prevention Protocol: Storage Best Practices

To prevent degradation, you must inhibit the three "Initiators": Heat, Light, and Base .

A. The "Oxygen Paradox" (Critical Mechanism)

Many researchers store enones under nitrogen, assuming it is safer. However, this depends on your stabilizer.

  • Hydroquinone (HQ) & MEHQ: These common stabilizers require trace dissolved oxygen to function. They form a semi-quinone radical that traps chain-propagating radicals. Without oxygen, HQ is ineffective.

  • BHT (Butylated Hydroxytoluene): Does not require oxygen.

Recommendation:

  • If using HQ/MEHQ : Store under air (headspace) at -20°C.

  • If using BHT or Unstabilized : Store under Argon/Nitrogen at -80°C or -20°C.

B. Storage Configuration[1][3][4][5]
  • Temperature: Store highly reactive enones (e.g., Methyl Vinyl Ketone, Acrolein) at -20°C (Standard Freezer) . For long-term (>3 months), -80°C is preferred to arrest Arrhenius kinetics.

  • Container: Amber glass vials with Teflon-lined caps. Avoid metal containers (catalyzes radical formation) or standard polyethylene (permeable to

    
    ).
    
  • Acid Stabilization: For enones prone to anionic polymerization (like MVK), add 0.1% Acetic Acid or Glacial Acetic Acid. This neutralizes trace alkalinity from glassware which can trigger Michael addition chains.

C. Visualizing the Threat

The following diagram illustrates how storage conditions block specific degradation pathways.

StorageLogic Source α,β-Unsaturated Ketone RadicalPath Radical Polymerization Source->RadicalPath AnionicPath Anionic Oligomerization Source->AnionicPath Light Light/UV Light->RadicalPath Initiates Heat Heat (>4°C) Heat->RadicalPath Accelerates Base Trace Base/Impurities Base->AnionicPath Catalyzes Polymer Polymerized Waste (Viscous/Solid) RadicalPath->Polymer AnionicPath->Polymer Amber Amber Glass Amber->Light Blocks Cold Temp < -20°C Cold->Heat Reduces Acid Acetic Acid (0.1%) Acid->Base Neutralizes HQ Hydroquinone + O2 HQ->RadicalPath Scavenges

Caption: Mechanism of polymerization inhibition showing how specific stabilizers and conditions block degradation pathways.

The Recovery Room: Purification Protocols

If your diagnostic check (Section 1) shows yellowing but the liquid is still mobile, use these protocols.

Protocol A: Stabilizer Removal (Flash Filtration)

Best for: Small scale (<10 mL) immediately before reaction.

  • Prepare Column: Pack a short glass column or a Pasteur pipette with basic alumina (activated, Brockmann I).

    • Why Basic Alumina? It traps phenolic inhibitors (HQ/MEHQ) which are acidic, and neutralizes any carboxylic acid formed by oxidation.

  • Elution: Pass the enone neat (or as a 50% solution in Hexane/DCM) through the plug.

  • Collection: Collect the filtrate. It is now unstabilized and extremely reactive.

  • Usage: Use within 15 minutes . Do not re-store.

Protocol B: Vacuum Distillation

Best for: Large scale (>50 mL) or heavily colored samples.

  • Safety Check: Test for peroxides using KI starch paper. If positive, treat with aqueous ferrous sulfate before distilling. Explosion Hazard: Distilling peroxides is lethal.

  • Setup: Use a short-path distillation apparatus under high vacuum.

  • Inhibitor Loading: Add fresh inhibitor (HQ or BHT) and a small piece of copper wire to the distillation pot (boiling flask).

    • Why? This prevents polymerization of the residue as it heats up.

  • Temperature: Keep the bath temperature <50°C (use adequate vacuum).

  • Receiving: Collect into a flask cooled in dry ice/acetone.

Frequently Asked Questions (FAQ)

Q: Can I use the enone without removing the stabilizer? A: In 90% of cases, yes . Stabilizers are typically present at 100–1000 ppm (0.01–0.1%). Unless you are performing a highly sensitive catalytic reaction (e.g., radical polymerization or a specific organometallic coupling where the phenol poisons the catalyst), the stabilizer will not interfere with standard Michael additions or condensations.

Q: My Methyl Vinyl Ketone (MVK) turned into a solid block in the freezer. Can I melt it? A: No. Solidification indicates complete polymerization. The "block" is likely poly(MVK). Heating it may cause rapid decomposition or release of trapped volatile monomer, leading to pressure buildup. Discard it as hazardous chemical waste.

Q: Why does my protocol call for adding acetic acid to MVK? A: MVK is unique; it is highly susceptible to anionic polymerization initiated by even the weak alkalinity of glass surfaces. Acetic acid buffers the system, keeping it slightly acidic to prevent this specific chain reaction.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 6570, Methyl vinyl ketone. Retrieved February 23, 2026, from [Link]

  • Illmann, N., et al. (2021).[2] Atmospheric oxidation of α,β-unsaturated ketones: kinetics and mechanism of the OH radical reaction. Atmospheric Chemistry and Physics. Retrieved February 23, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Stabilization and Storage of polymerizable monomers. Retrieved February 23, 2026, from [Link]

Sources

Separation of E/Z isomers of 4-Methyl-3-phenylpent-3-en-2-one

Technical Support Center: Isomer Separation of -Phenyl Enones

Subject: Troubleshooting E/Z Isomer Separation for 4-Methyl-3-phenylpent-3-en-2-one Ticket ID: CHEM-ISO-882 Assigned Specialist: Senior Application Scientist, Separation Sciences[1][2][3]

Part 1: Critical Structural Analysis (The "Ghost Isomer" Problem)

Before initiating any separation protocol, we must address a fundamental stereochemical reality regarding the specific IUPAC name provided: 4-Methyl-3-phenylpent-3-en-2-one .[1][2][3]

The Symmetry Check

Geometric isomerism (E/Z or cis/trans) requires that both carbon atoms of the double bond carry two different substituents.[3]

  • C3 Position: Bonded to an Acetyl group (–COCH₃) and a Phenyl group (–Ph).[2][3] (Asymmetric)

  • C4 Position: Bonded to a Methyl group (–CH₃) from the pentane chain and a second Methyl group (indicated by the "4-Methyl" prefix).[2][3] This creates a gem-dimethyl moiety.[1][2][3] (Symmetric)

If you are observing two distinct spots on TLC or two peaks in HPLC/GC, you are likely dealing with one of the following scenarios:

  • Regioisomers: Migration of the double bond (e.g., ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    -unsaturated ketone).[2]
    
  • Nomenclature Mismatch: You are actually working with 3-Phenylpent-3-en-2-one (Structure B), which lacks the second methyl group and does exhibit E/Z isomerism.[1][2][3]

  • Ring Substitution: You intended to synthesize 3-(4-methylphenyl)pent-3-en-2-one (Structure C), where the methyl is on the phenyl ring, not the chain.

Structural Visualization

The following diagram illustrates why separation is impossible for the specific query molecule but critical for its analogs.

IsomerAnalysisTargetTarget: 4-Methyl-3-phenylpent-3-en-2-one(Isopropylidene acetophenone)AnalysisSymmetry CheckC4 has two Methyl groupsTarget->AnalysisResultNO E/Z ISOMERSSeparation ImpossibleAnalysis->ResultSymmetric C4Alt1Analog A: 3-Phenylpent-3-en-2-one(Mono-methyl at C4)Result->Alt1Did you mean?Alt2Analog B: 3-(4-methylphenyl)pent-3-en-2-one(Methyl on Phenyl Ring)Result->Alt2Did you mean?SeparationE/Z Separation Required(Proceed to Protocol)Alt1->SeparationAsymmetric C4 (H vs Me)Alt2->SeparationAsymmetric C4 (H vs Me)

Caption: Logical flow determining the feasibility of E/Z separation based on C4 substitution patterns.

Part 2: Troubleshooting Guide (Diagnostic)

If you have experimental evidence of a mixture (NMR/TLC), use this table to identify what you are actually separating.

ObservationLikely IdentityCauseAction
1H NMR: Singlet (6H) at ~1.8-2.0 ppm.[1][2] No vinylic H.4-Methyl-3-phenylpent-3-en-2-one (Correct Target)Product is pure.[1][2] No isomers exist.[2][3]Stop separation attempts.
1H NMR: Two sets of signals. Vinylic quartet at ~6.8 ppm (q, 1H).[2][3]3-Phenylpent-3-en-2-one (Analog)Missing 4-methyl group.[1][2] E/Z isomers present.[2][3][4][5][6][7][8][9][10]Proceed to Protocol A.
1H NMR: Singlet (3H) at 2.3 ppm (Ar-Me). Vinylic quartet.3-(4-methylphenyl)pent-3-en-2-one Methyl is on the ring.[1][2] E/Z isomers present.[2][3][4][5][6][7][8][9][10]Proceed to Protocol A.
TLC: Two spots, very different Rf (e.g., 0.3 vs 0.6).Regioisomers (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

vs

)
Double bond migration (deconjugation).[2]Proceed to Protocol B.

Part 3: Experimental Protocols

Protocol A: Separation of E/Z Isomers

Applicable for: 3-Phenylpent-3-en-2-one or 3-(4-methylphenyl)pent-3-en-2-one.[1][2][3]

Context: These isomers interconvert under light (photoisomerization) and acid catalysis.[2] Work under low light and avoid acidic silica if possible.[2][3]

1. Analytical Method (HPLC)

Before preparative separation, establish baseline resolution.[2][3]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 100 mm, 3.5 µm.[2][3]

  • Mobile Phase: Isocratic Acetonitrile:Water (60:[2]40) + 0.1% Formic Acid.[2][3]

  • Flow Rate: 1.0 mL/min.[1][2][3]

  • Detection: UV @ 254 nm (Phenyl absorption) and 280 nm (Enone conjugation).[2][3]

  • Expected Elution: The Z-isomer (phenyl and methyl cis) typically elutes earlier due to steric twisting reducing interaction with the stationary phase [1].[1][3]

2. Preparative Flash Chromatography[1][2][3][8]
  • Stationary Phase: Neutral Alumina (preferred to prevent acid-catalyzed isomerization) or High-Performance Silica (15-40 µm).[1][2]

  • Mobile Phase: Hexane:Ethyl Acetate (Gradient 98:2 to 90:10).[2][3]

  • Loading: Dissolve sample in minimum Dichloromethane (DCM).

  • Fraction Collection: Collect small fractions. The isomers often have overlapping tails.[2][3]

  • Post-Process: Evaporate solvents immediately at <30°C. Do not leave in solution exposed to light.

3. Crystallization (Alternative)

If the E:Z ratio is > 80:20, recrystallization is often superior to chromatography.[2][3]

  • Solvent: Pentane/Ether (cold).

  • Procedure: Dissolve in minimum warm pentane. Cool to -20°C. The major isomer (usually E due to thermodynamics) will crystallize.[1][3]

Protocol B: Separation of Regioisomers

Applicable if separating the conjugated enone from the deconjugated isomer (double bond at C4-C5).[1]

  • Mechanism: The ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    -unsaturated ketone (conjugated) is significantly more polar than the 
    
    
    -isomer.[1]
  • TLC System: Hexane:EtOAc (85:15).[2][3]

    • ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
      -isomer (Target): Lower Rf (more polar, UV active).[2]
      
    • ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
      -isomer (Impurity): Higher Rf (less polar, weak UV).[2]
      
  • Purification: Standard silica flash chromatography is effective.[1][2]

  • Chemical Treatment: If the

    
    -isomer is persistent, treat the mixture with catalytic DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in DCM to thermodynamically drive the equilibrium toward the desired conjugated (
    
    
    ) form before separation [2].[1]

Part 4: Technical FAQs

Q1: I am certain I synthesized 4-Methyl-3-phenylpent-3-en-2-one, but I see two methyl peaks in NMR. Are these isomers? A: No, these are likely the two methyl groups attached to C4.[2][3] Because the molecule is crowded, rotation might be slow, or they may be magnetically non-equivalent if the phenyl ring locks in a specific conformation (atropisomerism), though this is rare at room temperature for this specific size.[2][3] More likely, you are seeing the gem-dimethyl signals which appear as two singlets if the environment is chiral, or one singlet (6H) if rapid rotation occurs.[3] If you see four methyl peaks, you have a mixture of products.

Q2: Can I use Silver Nitrate (AgNO₃) impregnated silica? A: AgNO₃ silica is excellent for separating olefins based on the accessibility of the pi-cloud.[1] However, for tri- and tetra-substituted enones like this, the steric bulk of the phenyl and methyl groups blocks the silver ion complexation.[1][3] Standard silica or neutral alumina is recommended instead [3].[2][3]

Q3: How do I assign E vs Z in the NMR for the mono-methyl analog? A: Use the Nuclear Overhauser Effect (NOE) .[3]

  • Irradiate the vinylic proton (H-C4).[1][3]

  • If you see enhancement of the Phenyl protons, the Phenyl and H-C4 are cis (Z-isomer).[1][3]

  • If you see enhancement of the Acetyl methyl, the Acetyl and H-C4 are cis (E-isomer).[3]

  • General Trend:[1][3] The resonance of the ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    -methyl group is typically deshielded (shifted downfield) when cis to the carbonyl group due to anisotropy [4].
    

References

  • Helsinki University Research Portal. (2016).[2][3] HPLC Separation of E/Z-Isomers of Piperine and Structurally Related Alkaloids.[2][3]

  • Beilstein Journal of Organic Chemistry. (2014). Synthesis of highly functionalized 2,2'-bipyridines by cyclocondensation of β-ketoenamides.[1][2][3] (Discusses separation of related phenyl-pentenone derivatives). [2][3]

  • ResearchGate. (2016).[2][3][6] Discussion on Silver Nitrate Silica for E/Z Separation.

  • National Institute of Science Communication and Policy Research (NIScPR). Synthesis, separation of E, Z isomers, their configuration by 1H NMR.[2][3]

Scaling up the synthesis of 4-Methyl-3-phenylpent-3-en-2-one for pilot studies

[1][2]

⚠️ Regulatory & Compliance Warning

Critical: The precursor 1-Phenylpropan-2-one (Phenylacetone/P2P) is a controlled substance in many jurisdictions (e.g., DEA List I Chemical in the USA, Precursor Category 1 in the EU). This guide assumes the user possesses all necessary licenses (DEA Form 225/510 or equivalent) and is conducting research within a compliant, authorized facility.

Introduction: The "Ketone-Ketone" Challenge

Scaling up the synthesis of 4-Methyl-3-phenylpent-3-en-2-one presents a classic thermodynamic challenge: the Aldol Condensation between two ketones (Phenylacetone and Acetone).[1][2] Unlike aldehyde-ketone condensations, this reaction is thermodynamically unfavorable due to steric hindrance at the electrophilic site (acetone) and the lower acidity of the

To succeed at the pilot scale, you must move beyond "mixing and stirring." You must engineer the process to drive equilibrium and reject impurities (specifically Mesityl Oxide).

Module 1: Process Logic & Thermodynamics
The Reaction Pathway

The synthesis involves the nucleophilic attack of the phenylacetone enolate on the acetone carbonyl, followed by dehydration.

Key Competing Reaction: Self-condensation of acetone to form Mesityl Oxide (4-Methyl-3-penten-2-one).[1][2][3] This is the primary impurity and yield-killer.[1][2]

ReactionPathwaycluster_0Reagentscluster_1IntermediatesP2PPhenylacetone(Nucleophile)Aldolβ-Hydroxy Ketone(Unstable)P2P->AldolBase/Acid Cat.AcetoneAcetone(Electrophile & Solvent)Acetone->AldolMesOxMesityl Oxide(Major Impurity)Acetone->MesOxSelf-Condensation(Kinetic Comp.)Target4-Methyl-3-phenylpent-3-en-2-one(Target)Aldol->Target-H2O(Dehydration)

Caption: Reaction pathway showing the competition between the target condensation and the parasitic formation of Mesityl Oxide.

Module 2: Pilot Protocol (Step-by-Step)

Methodology: Modified Knoevenagel-Type Condensation (Dean-Stark Dehydration).[1][2] Rationale: Standard base catalysis (NaOH) often fails to drive this reaction to completion on scale.[1][2] We utilize a Piperidine/Acetic Acid buffer system in refluxing Toluene to continuously remove water, forcing the unfavorable equilibrium toward the product.

Table 1: Critical Process Parameters (CPP)
ParameterSetpointCriticalityRationale
Stoichiometry 1.0 (P2P) : 5.0 (Acetone)HighExcess acetone acts as solvent and pushes equilibrium; however, it increases Mesityl Oxide load.[1][2]
Catalyst Piperidine (20 mol%) / AcOH (20 mol%)MediumBuffered system prevents polymerization of the sensitive product.
Solvent Toluene / BenzeneHighRequired for azeotropic removal of water.[1][2]
Temperature Reflux (~110°C internal)HighEssential for dehydration (

).[1][2]
Reaction Time 24–48 HoursMediumSlow kinetics due to steric bulk.[1][2]
Experimental Workflow
  • Reactor Charge:

    • Load Phenylacetone (1.0 equiv) into a glass-lined or SS316 reactor.[1][2]

    • Add Toluene (5–8 volumes relative to P2P).[1][2]

    • Add Piperidine (0.2 equiv) and Glacial Acetic Acid (0.2 equiv).

  • Acetone Dosing & Reflux:

    • Fit the reactor with a Dean-Stark trap (or decanter for larger pilot vessels) pre-filled with Toluene.[1][2]

    • Heat the mixture to reflux.

    • Dosing Strategy: Add Acetone (5.0 equiv) slowly below the surface over 4–6 hours while maintaining vigorous reflux.

    • Why? Adding acetone all at once lowers the boiling point (Acetone bp 56°C) and stops the azeotrope. Slow addition allows acetone to react or distill into the trap (where it must be managed) while keeping the pot temperature high.

  • Water Removal (The Drive):

    • Monitor water collection in the Dean-Stark trap.[1][2]

    • Note: You will lose some acetone in the trap. Make up for this by adding fresh acetone to the reactor if conversion stalls (monitor by HPLC/GC).

  • Workup:

    • Cool to ambient temperature.[1][2]

    • Wash organic layer with 1N HCl (to remove Piperidine/Pyridine).[1][2]

    • Wash with Sat. NaHCO₃ (to remove Acetic Acid).[1][2]

    • Wash with Brine, dry over MgSO₄ (or pilot filter dryer).[1][2]

  • Purification (Distillation):

    • Strip Toluene and excess Acetone at reduced pressure.[1][2]

    • Fractional Distillation is mandatory. [1][2]

    • Cut 1: Mesityl Oxide (bp ~130°C @ atm).[1][2]

    • Cut 2: Unreacted Phenylacetone (bp ~214°C @ atm).[1][2]

    • Cut 3:Target Product (High boiling point; requires high vacuum, typically <1 mmHg).[1][2]

Module 3: Troubleshooting & FAQs
Q1: The reaction stalls at 40-50% conversion. Adding more catalyst doesn't help.[1][2]

Diagnosis: Water saturation or Acetone loss.[1][2] The Fix:

  • Check the Trap: If the Dean-Stark trap is full of an Acetone/Water mix, the reflux temperature in the pot has likely dropped below the activation energy required for the condensation.

  • Solvent Swap: Ensure you are using Toluene (bp 110°C) and not Benzene (bp 80°C) if the reaction is sluggish.[2] The higher temperature is crucial for the dehydration step of sterically hindered ketones.

  • Sieve Bed: On a pilot scale, circulate the condensate through a cartridge of 4Å Molecular Sieves before returning it to the reactor. This is more efficient than a simple gravity decanter for removing trace water.[1][2]

Q2: The product is a dark, viscous tar instead of a clean oil.

Diagnosis: Polymerization or Thermal Degradation.[1][2] The Fix:

  • Inert Atmosphere: This reaction must be run under Nitrogen or Argon.[1][2]

    
    -unsaturated ketones are prone to oxidation and polymerization at high temperatures.[1][2]
    
  • Stabilizers: Add a radical inhibitor like BHT (Butylated hydroxytoluene) or Hydroquinone (100-500 ppm) to the reaction mixture during reflux and distillation.[1][2]

Q3: I cannot separate Mesityl Oxide from the product.

Diagnosis: Poor distillation efficiency. The Fix:

  • Mesityl Oxide (bp ~130°C) and the Target (bp >250°C est.) have a massive boiling point difference.[2] If you can't separate them, you are likely dragging the impurity over due to poor vacuum control or entrainment .

  • Action: Use a packed column (Goodloe or Sulzer packing) for the pilot distillation. Ensure the vacuum is stable (e.g., 5 mbar). Mesityl oxide will come over as a "light" cut.[1][2]

Q4: Why not use TiCl₄/Pyridine? I saw it in a paper.

Answer: While TiCl₄ is excellent for lab-scale synthesis of hindered ketones (Knoevenagel), it is often avoided in pilot studies unless necessary due to:

  • Exotherm: The quenching of TiCl₄ is violently exothermic.

  • Waste: It generates massive amounts of Titanium dioxide sludge which is difficult to filter and dispose of on a kg-scale.[1][2]

  • Corrosion: Requires Hastelloy or Glass-lined reactors.[1][2] Stick to the Azeotropic Dehydration method for the first pilot batches.

Module 4: Analytical Checkpoints (Self-Validating System)

To ensure the process is working, implement these "Stop/Go" checkpoints:

CheckpointMethodAcceptance CriteriaCorrective Action
IPC 1 (4h) GC-FIDAcetone peak visible; Mesityl Oxide < 5%Reduce Acetone feed rate if Mesityl Oxide is spiking.
IPC 2 (End) HPLC/GCPhenylacetone < 5% areaAdd fresh Acetone and continue reflux.
Post-Workup pH StripAqueous wash pH = 7.0Re-wash with NaHCO₃ if acidic (acid catalyzes degradation).[1][2]
Final Product H-NMROlefinic proton signal distinct from P2PIf no olefin signal, dehydration failed (reflux with pTSA).
References
  • Nielsen, A. T., & Houlihan, W. J. (1968).[1][2] The Aldol Condensation. Organic Reactions, 16, 1–438.[1][2] (Foundational text on Aldol mechanisms and catalyst choices).

  • Organic Syntheses, Coll.[1][2][4] Vol. 3. (1955).[1][2] Mesityl Oxide.[1][2][5] p. 580.[1][2] [Link] (Reference for handling the major impurity and its separation).

  • PubChem. (2025).[1][2] 4-Methyl-3-phenylpent-3-en-2-one Compound Summary. [Link] (Physical property verification).

  • Herbert, R. W., et al. (1933).[1][2] The condensation of ketones with resorcinol. Journal of the Chemical Society.[6] (Historical grounding for acid-catalyzed ketone condensations).

  • Smith, M. B. (2020).[1][2][7] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th Edition.[2] Wiley-Interscience.[1][2] (Source for thermodynamic arguments regarding ketone-ketone condensation).

Validation & Comparative

Validation of 4-Methyl-3-phenylpent-3-en-2-one structure by X-ray crystallography

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical manual for the structural validation of 4-Methyl-3-phenylpent-3-en-2-one using Single Crystal X-ray Diffraction (SC-XRD).[1] It is designed for pharmaceutical and organic chemists requiring definitive proof of connectivity, conformation, and solid-state geometry in sterically congested systems.

Executive Summary: The Case for X-ray Crystallography

In the synthesis of polysubstituted


-unsaturated ketones, such as 4-Methyl-3-phenylpent-3-en-2-one , standard spectroscopic methods (NMR, IR, MS) often provide incomplete structural pictures.[1][2] While Mass Spectrometry confirms the formula (

) and NMR confirms functional groups, these techniques struggle to resolve steric conformation and precise bond orders in crowded systems.

This molecule features a gem-dimethyl group at C4 and a bulky phenyl group at C3.[1][2] Although the symmetry of the gem-dimethyl group precludes


 isomerism, the steric clash between the phenyl ring, the acetyl group, and the methyls forces the molecule into a twisted, non-planar conformation. This "steric inhibition of resonance" significantly alters reactivity and bioavailability.

SC-XRD is the only technique that provides:

  • Absolute Connectivity: Unambiguous distinction between the conjugated enone and potential deconjugated isomers (

    
    -unsaturated).[2]
    
  • Conformational Analysis: Precise measurement of the torsion angle between the phenyl ring and the enone plane.

  • Packing Interactions: Identification of intermolecular

    
    -stacking or hydrogen bonding critical for solid-state stability.[1]
    

Comparative Analysis: SC-XRD vs. Alternatives

The following table objectively compares SC-XRD against solution-phase alternatives for this specific molecular class.

FeatureSC-XRD (Gold Standard) Solution NMR (

, NOESY)
FT-IR Spectroscopy DFT Computation
Connectivity Definitive. Direct mapping of electron density.[1][2]High. Inferred from coupling (

) and shifts (

).[3]
Low. Functional group ID only.N/A. Requires input structure.
Conformation Precise. Measures exact torsion angles (

).
Averaged. Observes time-averaged solution state; NOE signals can be ambiguous in crowded systems.Qualitative. Shift in

suggests loss of conjugation but quantifies nothing.
Theoretical. Predicts gas/solution phase minima, not solid-state packing.[1]
Steric Strain Direct Observation. Bond length elongation or angle distortion is measurable.[1][2]Indirect. Inferred from anomalous chemical shifts (shielding).Indirect. Calculated.
Sample State Solid (Single Crystal). Requires crystallization.[1][2]Solution. Requires deuterated solvent.[1]Solid/Liquid. Virtual.
Throughput Low. (Hours to Days).[1][2]High. (Minutes).Very High. (Seconds).Medium.
Why Alternatives Fail Here
  • NMR Limitation: In 4-Methyl-3-phenylpent-3-en-2-one, the rotation of the phenyl ring might be fast on the NMR timescale, leading to averaged signals that mask the true steric strain.[1][2] Furthermore, the lack of protons on the tetrasubstituted alkene carbons (C3 and C4) removes crucial vicinal coupling constants (

    
    ) typically used to assign geometry.
    
  • IR Limitation: While a shift in the carbonyl stretch (e.g., from

    
     to 
    
    
    
    ) implies a twisted system, it cannot determine how twisted the system is or the orientation of the phenyl group.

Experimental Protocol: Validated Workflow

This protocol is designed to overcome the primary challenge of this molecule: Crystallization of low-melting enones. [1]

Phase 1: Crystallization Strategy (The Critical Step)

Since 4-Methyl-3-phenylpent-3-en-2-one is a sterically hindered ketone, it may exist as an oil or low-melting solid.[1][2]

  • Method A: Slow Evaporation (Standard): Dissolve 20 mg in minimal Pentane/Et2O (3:1).[2] Cap loosely. Store at

    
    .
    
  • Method B: In-situ Cryocrystallography (For Oils): If the product is an oil, mount a drop of the neat liquid in a cryoloop. Flash cool to 100 K on the diffractometer. Use an IR laser to anneal the droplet, inducing nucleation directly on the goniometer.

Phase 2: Data Collection & Refinement[1]
  • Instrument: Bruker D8 QUEST or Rigaku XtaLAB (Mo or Cu

    
     radiation).[2]
    
  • Temperature: Maintain 100 K (liquid nitrogen stream). Crucial for reducing thermal motion of the freely rotating methyl groups.

  • Resolution: Aim for

    
     or better.
    
Phase 3: Structure Solution
  • Indexing: Determine unit cell dimensions. Expect Monoclinic or Orthorhombic systems common for such organics.

  • Space Group Determination: Analyze systematic absences (e.g.,

    
    ).
    
  • Phasing: Use Intrinsic Phasing (SHELXT) [1].

  • Refinement: Least-squares refinement (SHELXL) [2].

    • Check: Assign Carbon and Oxygen atoms.[4]

    • Check: Locate Hydrogens on the phenyl ring (geometric riding model).

    • Validation: Ensure methyl groups at C4 are refined with appropriate rotational freedom (AFIX 137).

Data Interpretation & Validation Metrics

To validate the structure, compare your refined data against these standard geometric parameters. Deviations indicate significant steric strain.

Key Geometric Parameters (Expected vs. Strained)
ParameterAtoms InvolvedStandard Value (Planar)Expected in 4-Me-3-Ph (Strained)Interpretation
Bond Length

(Alkene)


Elongation due to steric crowding.[1]
Bond Length



Stretching to relieve repulsion.[1]
Torsion Angle


(s-cis) or

(s-trans)

Loss of Conjugation. The enone is not planar.[1][2]
Torsion Angle


(Coplanar)

Phenyl Twist. The ring rotates out of plane to avoid the gem-dimethyls.[1][2]
The "Self-Validating" Check

If your X-ray structure shows a planar conformation (Torsion angles


), suspect an error .[1][2] The steric bulk of the gem-dimethyl and phenyl groups makes a planar structure energetically prohibitive. A true structure must show significant twisting.

Visualizing the Validation Logic

The following diagram illustrates the decision-making pathway for validating this structure, highlighting the divergence between "Standard" and "Advanced" characterization.

ValidationWorkflow Start Crude Product (4-Methyl-3-phenylpent-3-en-2-one) NMR 1H/13C NMR Analysis Start->NMR Ambiguity Ambiguity Detected: Broad signals or anomalous shifts due to steric twist? NMR->Ambiguity Cryst Crystallization (Slow Evap or In-situ Cryo) Ambiguity->Cryst Required for Absolute Structure XRD SC-XRD Data Collection (100 K) Cryst->XRD Solve Structure Solution (SHELXT/SHELXL) XRD->Solve Check1 Check Connectivity: Is the double bond at C3-C4? Solve->Check1 IsomerA Confirmed: Alpha-Beta Unsaturated Check1->IsomerA Yes IsomerB Rejected: Beta-Gamma (Deconjugated) Check1->IsomerB No Check2 Measure Torsion Angles: Ph-C3-C4-Me vs O=C-C3=C4 IsomerA->Check2 Result FINAL VALIDATION: Sterically Twisted Enone (Definitive 3D Model) Check2->Result Quantify Steric Strain

Figure 1: Decision tree for structural validation. Note how SC-XRD resolves ambiguities regarding connectivity and steric conformation that NMR leaves open.

References

  • Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination.[1] Acta Crystallographica Section A, 71(1), 3–8. Link

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C, 71(1), 3–8. Link

  • Groom, C. R., et al. (2016). The Cambridge Structural Database. Acta Crystallographica Section B, 72(2), 171–179. Link

  • Spek, A. L. (2020). PLATON SQUEEZE: a tool for the calculation of the disordered solvent contribution to the calculated structure factors. Acta Crystallographica Section C, 71, 9-18.[1] Link

Sources

Spectroscopic Comparison Guide: 4-Methyl-3-phenylpent-3-en-2-one vs. Saturated Analog

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a definitive spectroscopic analysis comparing 4-Methyl-3-phenylpent-3-en-2-one (Compound A) and its hydrogenated derivative, 4-Methyl-3-phenylpentan-2-one (Compound B).

For drug development professionals, this transformation represents a critical reduction step often used to introduce chirality or modify metabolic stability. The transition from a conjugated enone system to a saturated ketone results in distinct electronic and magnetic shifts. This guide details these shifts to allow for precise reaction monitoring and quality control.

The Molecular Framework

The core transformation involves the reduction of the tetrasubstituted double bond. This alters the hybridization of carbons 3 and 4 from


 to 

, breaking the conjugation between the phenyl ring, the alkene, and the carbonyl group.

ReactionScheme Figure 1: Hydrogenation Pathway CompA Compound A (Unsaturated Enone) C12H14O Conjugated System Reaction + H2 / Catalyst (Pd/C or Raney Ni) CompA->Reaction CompB Compound B (Saturated Ketone) C12H16O Chiral Center @ C3 Reaction->CompB Reduction

Figure 1: The reduction of the


-unsaturated system to the saturated analog eliminates planar conjugation and introduces stereochemistry.

Spectroscopic Deep Dive

Infrared Spectroscopy (IR)

The most immediate indicator of reaction completion is the shift in carbonyl stretching frequency.

  • Compound A (Unsaturated): The carbonyl group is conjugated with the C=C double bond and potentially the phenyl ring.[1] Conjugation lowers the force constant of the C=O bond due to single-bond character contribution from resonance forms.

    • Expected

      
      :1680–1695 cm⁻¹ . (Note: Steric hindrance between the gem-dimethyl group and the phenyl ring may slightly reduce coplanarity, keeping the value higher than typical unsubstituted enones).
      
    • Alkene Stretch: A weak to medium band at 1600–1620 cm⁻¹ (C=C stretch) will be present.

  • Compound B (Saturated): The conjugation is broken. The carbonyl behaves as a standard aliphatic ketone.

    • Expected

      
      :1715–1720 cm⁻¹ .
      
    • Alkene Stretch: Absent.

FeatureCompound A (Enone)Compound B (Saturated)Shift (

)
C=O Stretch ~1685 cm⁻¹~1715 cm⁻¹+30 cm⁻¹ (Blue Shift)
C=C Stretch ~1610 cm⁻¹AbsentDisappears
C(sp³)-H Methyls onlyMethyls + MethinesIntensity Increases
Ultraviolet-Visible Spectroscopy (UV-Vis)

UV-Vis provides a sensitive method for quantifying trace amounts of starting material (Compound A) in the product.[2]

  • Compound A: Possesses a strong chromophore (

    
    ) due to the conjugated system (Phenyl-C=C-C=O).
    
    • 
      : Expect a strong absorption band >240 nm (Bathochromic shift relative to benzene).
      
  • Compound B: The chromophore is disrupted. Absorption is dominated by the isolated phenyl ring (~208 nm, 254 nm) and the weak

    
     transition of the ketone (~280 nm).
    
    • Result: Significant hypsochromic (blue) shift and reduction in extinction coefficient (

      
      ) in the 240–300 nm region.
      
Nuclear Magnetic Resonance (NMR)

This is the definitive tool for structural validation.

Proton NMR (

H NMR)
  • Compound A (The Singlets):

    • The gem-dimethyl groups on C4 are attached to a double bond. They appear as two distinct singlets (approx. 1.8–2.2 ppm) because the double bond prevents rotation, making them magnetically non-equivalent (one cis to Phenyl, one trans).

    • Absence of Methines: No protons on C3 or C4.

  • Compound B (The Coupling):

    • Isopropyl Group: The methyls on C4 are now part of an isopropyl group. They will appear as a doublet (approx. 0.9 ppm,

      
       Hz).
      
      • Expert Note: Due to the chiral center at C3, these methyl groups are diastereotopic. In high-field NMR (400+ MHz), they may appear as two separate doublets.

    • Methine Protons:

      • H-3: Appears as a doublet (coupled to H-4) around 3.5–4.0 ppm (deshielded by Phenyl and Carbonyl).

      • H-4: Appears as a complex multiplet (octet/septet of doublets) around 2.0–2.5 ppm.

Carbon NMR (

C NMR)
  • Carbonyl Carbon:

    • Compound A: ~196–200 ppm (Conjugated).

    • Compound B: ~205–210 ppm (Saturated).[3]

  • Beta-Carbon (C4):

    • Compound A: Alkene carbon (>130 ppm).

    • Compound B: Aliphatic methine (<50 ppm).

Experimental Protocol: Comparative Analysis

Objective: Validate the hydrogenation of Compound A to Compound B.

Reagents & Equipment[4]
  • Solvent: Deuterated Chloroform (

    
    ) with 0.03% TMS.
    
  • Instrumentation: 400 MHz NMR, FT-IR (ATR mode).

  • Standard: 4-Methyl-3-phenylpent-3-en-2-one (Reference Standard).

Workflow
  • Sample Preparation: Dissolve 10 mg of the reaction product in 0.6 mL

    
    . Ensure the solution is clear; filter through a cotton plug if Pd/C residue remains.
    
  • IR Acquisition: Place a neat drop of the oil on the ATR crystal. Acquire 16 scans. Look immediately for the loss of the 1610 cm⁻¹ shoulder and the shift of the carbonyl peak to >1710 cm⁻¹.

  • NMR Acquisition:

    • Run standard

      
      H parameters (sw=14 ppm, d1=1s).
      
    • Critical Check: Zoom into the 1.5–2.5 ppm region.

      • Success: Disappearance of two sharp singlets (vinyl methyls). Appearance of a multiplet (isopropyl methine).

      • Failure: Retention of singlets indicates incomplete reduction.

DecisionTree Figure 2: Spectroscopic Decision Tree Start Analyze Product Spectrum CheckIR IR: C=O Peak Position? Start->CheckIR ResA < 1700 cm⁻¹ (Conjugated) CheckIR->ResA Low Freq ResB > 1710 cm⁻¹ (Saturated) CheckIR->ResB High Freq ConclusionA Incomplete Reaction (Compound A) ResA->ConclusionA CheckNMR NMR: Methyl Region (0.8 - 2.2 ppm) ResB->CheckNMR Singlets Two Singlets observed CheckNMR->Singlets Doublets Doublets + Multiplet observed CheckNMR->Doublets Singlets->ConclusionA ConclusionB Successful Conversion (Compound B) Doublets->ConclusionB

Figure 2: Logical workflow for determining reaction success based on spectral data.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.).[4] Cengage Learning. (Source for Woodward-Fieser rules and carbonyl increments).

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 2776057, 4-Methyl-3-phenylpent-3-en-2-one. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 2776065, 4-Methyl-3-phenylpentan-2-one. Retrieved from [Link]

Sources

Cross-Validation of Analytical Results for 4-Methyl-3-phenylpent-3-en-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Analytical Challenge

4-Methyl-3-phenylpent-3-en-2-one (CAS: 53546-26-2) presents a unique analytical scenario in organic synthesis and pharmaceutical intermediate profiling. Unlike many substituted enones, this molecule possesses a symmetrically substituted terminus (


), which technically negates 

geometric isomerism for the main compound.

However, the primary analytical risk lies not in the target molecule's geometry, but in its differentiation from regioisomeric impurities (e.g., 3-methyl-4-phenylpent-3-en-2-one) formed during the condensation of phenylacetone and acetone. These impurities do exhibit


 isomerism and often co-elute with the target.

This guide moves beyond simple detection, establishing a cross-validation workflow that triangulates results from UHPLC-PDA (separation), GC-MS (identification), and qNMR (absolute quantitation).

Technical Comparison of Analytical Architectures

The following table contrasts the three primary methodologies required for a robust data package.

FeatureMethod A: UHPLC-PDA Method B: qNMR (

H)
Method C: GC-MS
Primary Role Purity Profiling & Impurity SegregationAbsolute Quantitation (Potency)Structural ID & Volatile Impurities
Selectivity High (Stationary phase dependent)Ultra-High (Structural specificity)High (Boiling point dependent)
Reference Standard Required (for quantitation)Not Required (Internal Std used)Required (for quantitation)
Destructive? NoNoYes
Key Limitation Response factor variation (UV bias)Sensitivity (LOD ~0.1 mg)Thermal degradation risk
Throughput High (5-10 min run)Low (Sample prep intensive)Moderate
Expert Insight: The "Orthogonality" Principle

Relying solely on HPLC (Method A) is dangerous because regioisomers often have similar UV extinction coefficients (


). Relying solely on GC (Method C) is risky because the steric crowding of the tetrasubstituted double bond makes the molecule susceptible to thermal rearrangement or retro-aldol fragmentation in the injector port. qNMR (Method B) is the non-negotiable validator , providing a "molar truth" that validates the mass balance of the chromatographic methods.

Visualization: The Cross-Validation Workflow

The following diagram illustrates the decision logic for validating the analytical results.

CrossValidation Sample Crude Reaction Mixture (4-Methyl-3-phenylpent-3-en-2-one) Split Sample Splitting Sample->Split HPLC Method A: UHPLC-PDA (Purity % by Area) Split->HPLC Dilute in ACN qNMR Method B: qNMR (Absolute Wt %) Split->qNMR Dissolve in CDCl3 GCMS Method C: GC-MS (Impurity ID) Split->GCMS Dissolve in MeOH Compare Data Convergence Check HPLC->Compare Area % qNMR->Compare Molar % GCMS->Compare Mass Spec ID Pass VALIDATED (Discrepancy < 2.0%) Compare->Pass Consistent Fail INVESTIGATE (Check Response Factors) Compare->Fail Divergent

Figure 1: Orthogonal workflow ensuring analytical integrity by comparing chromatographic purity against spectroscopic absolute purity.

Detailed Experimental Protocols

These protocols are derived from standard validation practices for sterically hindered enones.

Method A: UHPLC-PDA (Purity & Impurity Profiling)

Why this method? To separate the target from its regioisomers which may have identical masses but different polarities.

  • Instrument: Agilent 1290 Infinity II or equivalent.

  • Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid.[1]

  • Gradient:

    • 0.0 min: 30% B

    • 5.0 min: 90% B

    • 7.0 min: 90% B

    • 7.1 min: 30% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

  • Detection: PDA at 254 nm (Maximal for phenyl-conjugated enone) and 210 nm (Universal).

  • Self-Validation Step: Check peak purity using the PDA spectrum overlay. The target peak must show a flat ratio across the peak width.

Method B: qNMR (The "Gold Standard" Validator)

Why this method? It eliminates the need for a reference standard of the analyte itself, using a traceable internal standard (IS) instead.[2]

  • Instrument: 400 MHz (or higher) NMR Spectrometer.

  • Solvent:

    
     (Chloroform-d) or 
    
    
    
    .
  • Internal Standard (IS): 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) or Maleic Acid (Traceable to NIST).

  • Protocol:

    • Accurately weigh ~10 mg of Sample (

      
      ) and ~5 mg of IS (
      
      
      
      ) into the same vial.
    • Dissolve in 0.6 mL solvent.

    • Acquisition parameters: Pulse angle 90°, Relaxation delay (

      
      ) 
      
      
      
      30s (to ensure full relaxation of protons), Scans = 16 or 32.
  • Key Signals for Integration:

    • Target: Methyl protons of the acetyl group (

      
       ~2.1 ppm, singlet, 3H) or the dimethyl vinyl protons (
      
      
      
      ~1.8-2.0 ppm, 6H).
    • IS: Aromatic proton of TCNB (

      
       ~7.7 ppm).
      
  • Calculation:

    
    
    (Where 
    
    
    
    =Integral,
    
    
    =Number of protons,
    
    
    =Molecular Weight,
    
    
    =Mass,
    
    
    =Purity of IS)
Method C: GC-MS (Structural Confirmation)

Why this method? To confirm the molecular ion (


 = 174 m/z) and fragmentation pattern (loss of methyl/acetyl).
  • Column: HP-5ms (30m x 0.25mm x 0.25µm).

  • Inlet: Split 50:1, 250°C.

  • Oven: 60°C (1 min)

    
     20°C/min 
    
    
    
    280°C (3 min).
  • Caution: If you observe two peaks in GC but one in HPLC, it indicates thermal degradation or isomerization in the GC inlet. Lower the inlet temperature to 200°C to verify.

Cross-Validation Logic & Interpretation

To certify the results, you must perform a statistical comparison between Method A (HPLC) and Method B (qNMR).

The "Response Factor" Trap

HPLC Area % assumes that the impurity absorbs UV light exactly as strongly as the main compound. This is rarely true for enones vs. unconjugated precursors.

  • Calculate Relative Response Factor (RRF): If qNMR shows the sample is 95.0% pure (wt/wt), but HPLC shows 98.0% (area/area), the impurities have lower UV absorbance than the target.

    
    
    
  • Acceptance Criteria:

    • Identity: GC-MS retention time matches standard; Mass spectrum matches library (NIST).

    • Purity Concordance: The difference between HPLC Area% and qNMR Wt% should be

      
       for crude samples and 
      
      
      
      for purified standards.
    • Specificity: HPLC Resolution (

      
      ) between Target and nearest Regioisomer > 1.5.
      
Visualization: HPLC Method Development Path

Use this diagram to troubleshoot separation issues.

HPLC_Logic Start Initial Run (Gradient 30-90% B) Check Check Resolution (Rs) Start->Check Good Rs > 1.5 Proceed to Validation Check->Good Yes Bad Rs < 1.5 (Co-elution) Check->Bad No Fix1 Change Modifier (Use Methanol instead of ACN) Bad->Fix1 Selectivity Issue Fix2 Change Temp (Lower to 25°C) Bad->Fix2 Isomer Separation

Figure 2: Decision tree for optimizing the separation of 4-Methyl-3-phenylpent-3-en-2-one from regioisomers.

References

  • PubChem. (n.d.). 4-Methyl-3-phenylpent-3-en-2-one (Compound).[3][4] National Library of Medicine. Retrieved from [Link]

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Retrieved from [Link]

  • Pauli, G. F., et al. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Natural Products. Retrieved from [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to Personal Protective Equipment for Handling 4-Methyl-3-phenylpent-3-en-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Understanding the Hazard: The Chemistry of α,β-Unsaturated Ketones

4-Methyl-3-phenylpent-3-en-2-one belongs to the class of α,β-unsaturated ketones. This structural motif is characterized by a ketone functional group conjugated with a carbon-carbon double bond. This arrangement results in a molecule with electrophilic character at both the carbonyl carbon and the β-carbon. This reactivity is the foundation of its potential biological activity and, consequently, its handling hazards. Skin and eye contact, as well as inhalation, are primary routes of exposure that must be mitigated. While specific toxicological data for 4-Methyl-3-phenylpent-3-en-2-one is limited, related compounds are known to cause irritation to the skin, eyes, and respiratory tract.[1][2]

Core Principles of Chemical Handling: A Proactive Approach

A foundational principle of laboratory safety is the hierarchy of controls, which prioritizes eliminating hazards at their source. When elimination is not possible, engineering controls, administrative controls, and finally, Personal Protective Equipment (PPE) are implemented. This guide focuses on the critical role of PPE as the last line of defense.

A comprehensive PPE program is essential and should address hazard assessment, selection, maintenance, use, and employee training.[3]

Recommended Personal Protective Equipment (PPE) Protocol

The following PPE recommendations are based on a risk assessment for handling 4-Methyl-3-phenylpent-3-en-2-one in a laboratory setting.

Eye and Face Protection: The First Line of Defense

Rationale: The eyes are particularly vulnerable to chemical splashes. Given the potential for irritation from α,β-unsaturated ketones, robust eye protection is non-negotiable.

Protocol:

  • Standard Operations: Wear tightly fitting safety goggles with side-shields that conform to EN 166 (EU) or NIOSH (US) standards.[4][5]

  • Splash or Vapor Risk: In situations with a higher risk of splashes or significant vapor generation (e.g., heating, large-scale reactions), a full-face shield worn over safety goggles is required.

Skin and Body Protection: A Barrier Against Contact

Rationale: Direct skin contact can lead to irritation and potential sensitization.[2] Impervious clothing and gloves create an essential barrier.

Protocol:

  • Gloves:

    • Material: Chemical-resistant gloves are mandatory. Nitrile or neoprene gloves are generally suitable for handling ketones. Always inspect gloves for any signs of degradation or perforation before use.[6]

    • Technique: Practice proper glove removal techniques to avoid contaminating your hands. Wash hands thoroughly after removing gloves.

  • Laboratory Coat: A full-length laboratory coat, buttoned and with sleeves rolled down, must be worn at all times in the laboratory.[7]

  • Additional Protection: For larger quantities or procedures with a high risk of splashing, consider a chemical-resistant apron and sleeve protectors. In such cases, wearing impervious and flame-resistant clothing is a recommended practice.[5]

Respiratory Protection: Safeguarding Against Inhalation

Rationale: Inhalation of vapors can cause respiratory tract irritation.[1][2] The need for respiratory protection is determined by the scale of the operation and the effectiveness of engineering controls.

Protocol:

  • Engineering Controls: All work with 4-Methyl-3-phenylpent-3-en-2-one should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[4][5]

  • Respirator Use: If engineering controls are insufficient to maintain exposure below acceptable limits, or during emergency situations, respiratory protection is required.

    • A NIOSH-approved respirator with an organic vapor cartridge is recommended.

    • If irritation or other symptoms are experienced, or if exposure limits are exceeded, a full-face respirator should be used.[5]

Operational and Disposal Plans: A Lifecycle Approach to Safety

Safe handling extends beyond the immediate experimental procedure to include storage and disposal.

Handling and Storage
  • Handle in a well-ventilated place, avoiding the formation of dust and aerosols.[4]

  • Keep containers tightly closed in a dry, cool, and well-ventilated place.[8][9][10]

  • Keep away from heat, sparks, open flames, and other ignition sources.[4][8][9][10]

  • Ground and bond containers and receiving equipment to prevent static discharge.[4][8][10]

Spill Management

In the event of a spill:

  • Evacuate non-essential personnel from the area.

  • Wear appropriate PPE as outlined above, including respiratory protection.

  • Absorb the spill with an inert, non-combustible material such as vermiculite, sand, or earth.[1]

  • Collect the absorbed material into a suitable, labeled container for disposal.[1]

  • Do not allow the chemical to enter drains or sewers.[4]

Disposal
  • Chemical waste must be disposed of in accordance with local, state, and federal regulations.[1]

  • Leave chemicals in their original containers and do not mix with other waste.[8]

  • Contaminated PPE should be disposed of as hazardous waste.

Data Presentation: PPE Selection Summary

Task/Scenario Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Small-scale weighing and solution preparation (in fume hood) Safety goggles with side-shieldsNitrile or neoprene glovesLaboratory coatNot typically required with proper fume hood function
Organic synthesis/reaction (in fume hood) Safety goggles with side-shieldsNitrile or neoprene glovesLaboratory coatNot typically required with proper fume hood function
Large-scale reaction or work outside of a fume hood Full-face shield over safety gogglesDouble-gloving (nitrile or neoprene)Chemical-resistant apron over laboratory coatNIOSH-approved respirator with organic vapor cartridge
Spill clean-up Full-face shield over safety gogglesHeavy-duty chemical-resistant glovesChemical-resistant suit or coverallsNIOSH-approved respirator with organic vapor cartridge (or SCBA for large spills)

Experimental Protocol: Step-by-Step Guide to Donning and Doffing PPE

A disciplined approach to putting on (donning) and taking off (doffing) PPE is crucial to prevent cross-contamination.

Donning Sequence:
  • Shoe Covers (if required): Sit on a clean surface and put on shoe covers.

  • Inner Gloves: Don the first pair of gloves.

  • Coverall/Gown: Put on the laboratory coat or coverall, ensuring full coverage.

  • Respirator: If required, perform a seal check and don the respirator.

  • Goggles/Face Shield: Put on eye and face protection.

  • Outer Gloves: Don the second pair of gloves, ensuring the cuffs go over the sleeves of the laboratory coat.

Doffing Sequence (to be performed in a designated area):
  • Outer Gloves: Remove the outer, most contaminated pair of gloves.

  • Coverall/Gown and Shoe Covers: Remove the coverall and shoe covers by rolling them down and away from the body, turning them inside out.

  • Goggles/Face Shield: Remove from the back of the head forward.

  • Respirator: Remove without touching the front.

  • Inner Gloves: Remove the final pair of gloves.

  • Hand Hygiene: Immediately wash hands thoroughly with soap and water.

Visualization of PPE Decision-Making Workflow

PPE_Decision_Workflow cluster_0 Hazard Assessment cluster_1 PPE Selection cluster_2 Action Start Start: Handling 4-Methyl-3-phenylpent-3-en-2-one AssessTask Assess Task (e.g., weighing, reaction, spill) Start->AssessTask AssessScale Assess Scale (small vs. large quantity) AssessTask->AssessScale EyeProtection Select Eye/Face Protection AssessTask->EyeProtection Splash risk? AssessVentilation Assess Ventilation (fume hood availability) AssessScale->AssessVentilation BodyProtection Select Body Protection AssessScale->BodyProtection Large scale? AssessVentilation->EyeProtection RespiratoryProtection Select Respiratory Protection AssessVentilation->RespiratoryProtection No fume hood? HandProtection Select Hand Protection EyeProtection->HandProtection HandProtection->BodyProtection BodyProtection->RespiratoryProtection Proceed Proceed with Task RespiratoryProtection->Proceed Stop Stop and Re-evaluate RespiratoryProtection->Stop Inadequate PPE

Caption: Decision workflow for selecting appropriate PPE.

References

  • ABC Western Michigan. (2025, January 21). OSHA finalizes PPE rule, effective January 13th.
  • SafetyCulture. (2025, September 25). PPE Requirements: Standard & Levels.
  • Avetta. (n.d.). OSHA Standards for Personal Protective Equipment.
  • Occupational Safety and Health Administration. (n.d.). Personal Protective Equipment - Overview.
  • Occupational Safety and Health Administration. (n.d.). Personal Protective Equipment - Standards.
  • Labelmaster. (n.d.). NIOSH Pocket Guide to Chemical Hazards.
  • Sangon. (n.d.).
  • Sigma-Aldrich. (2025, May 7).
  • Centers for Disease Control and Prevention. (2024, November 12). Chemical Safety in the Workplace.
  • National Institute for Occupational Safety and Health. (2005). NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing.
  • National Institute for Occupational Safety and Health. (1981). Occupational Health Guidelines for Chemical Hazards (81-123).
  • Echemi. (n.d.). (3E)-4-(4-Methylphenyl)
  • National Center for Biotechnology Information. (n.d.). 4-Methyl-3-phenylpent-3-en-2-one. PubChem.
  • ChemicalBook. (n.d.). 4-METHYL-3-PHENYLPENT-3-EN-2-ONE | 53546-26-2.
  • Thermo Fisher Scientific. (2009, September 17).
  • National Institute for Occupational Safety and Health. (n.d.). Pocket Guide to Chemical Hazards Introduction.
  • Alfa Aesar. (2026, January 2).
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Methyl-4-phenylpentan-2-one.
  • National Center for Biotechnology Information. (n.d.). 4-Methyl-3-phenylpentan-2-one. PubChem.
  • Sigma-Aldrich. (2025, November 6).
  • Thermo Fisher Scientific. (2010, December 13).
  • (n.d.). Protective Clothing.
  • Publisso. (2021, March 31). 4-Methyl-3-penten-2-one.
  • Office of Environmental Health and Safety. (n.d.).

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.